2-Ethyl-2-phenylmalonamide-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(1,1,2,2,2-pentadeuterioethyl)-2-phenylpropanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-11(9(12)14,10(13)15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,14)(H2,13,15)/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZHPFOXAAIUMB-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(C1=CC=CC=C1)(C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Ethyl-2-phenylmalonamide-d5: A Technical Guide to its Role as an Internal Standard in Pharmacokinetic Studies of Primidone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Ethyl-2-phenylmalonamide-d5 (PEMA-d5), a deuterated isotopologue of a primary active metabolite of the anticonvulsant drug primidone. The primary application of PEMA-d5 is as an internal standard in bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS/MS), for the precise quantification of 2-Ethyl-2-phenylmalonamide (PEMA) in biological matrices. This document details the metabolic pathway of primidone, the rationale for using a stable isotope-labeled internal standard, and presents available pharmacokinetic data. Furthermore, it outlines generalized experimental protocols for the synthesis of PEMA-d5 and its application in a typical pharmacokinetic study workflow.
Introduction
Primidone is an anticonvulsant medication utilized in the management of various seizure disorders.[1] Upon administration, primidone is metabolized in the liver into two major active metabolites: phenobarbital and 2-Ethyl-2-phenylmalonamide (PEMA).[2] Both primidone and its metabolites contribute to the overall therapeutic effect.[2] PEMA, in particular, is believed to exert its anticonvulsant effects through the inhibition of glutamate dehydrogenase, thereby modulating neurotransmitter activity.
Accurate quantification of PEMA in biological samples is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies, as well as for therapeutic drug monitoring (TDM). The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for such quantitative analyses. The five deuterium atoms on the phenyl ring of PEMA-d5 make it chemically identical to the analyte of interest (PEMA) but mass-shifted, allowing for correction of variability during sample preparation and analysis, thus ensuring high accuracy and precision.
Physicochemical Properties
| Property | Value |
| Chemical Name | 2-Ethyl-2-(phenyl-d5)propanediamide |
| Synonyms | PEMA-d5, (Phenyl-d5)ethylmalonamide |
| CAS Number | 1215398-95-0 |
| Molecular Formula | C₁₁H₉D₅N₂O₂ |
| Molecular Weight | 211.27 g/mol |
| Appearance | White to Off-White Solid |
Primidone Metabolism and the Role of PEMA
Primidone undergoes hepatic metabolism to yield PEMA and phenobarbital.[3] The conversion to PEMA involves the cleavage of the pyrimidine ring, while the formation of phenobarbital occurs through oxidation.[3] Though the specific cytochrome P450 (CYP) isoenzymes responsible for primidone metabolism are not definitively established, CYP2C and CYP3A families are thought to be involved.[1]
Signaling Pathway: Primidone Metabolism
Caption: Metabolic conversion of primidone to its active metabolites, PEMA and phenobarbital, mediated by hepatic enzymes.
Quantitative Data: Pharmacokinetics of Primidone and PEMA
The following tables summarize pharmacokinetic parameters of primidone and its metabolite PEMA from studies in humans. It is important to note that these values can vary based on factors such as age, co-medications, and individual patient metabolism.
Table 1: Pharmacokinetic Parameters of Primidone in Humans
| Parameter | Value | Reference |
| Bioavailability | ~100% | [1] |
| Time to Peak (Tmax) | ~3 hours | [3] |
| Elimination Half-life | 10-15 hours | [3] |
| Volume of Distribution (Vd) | 0.8 L/kg | [3] |
| Protein Binding | ~35% | [3] |
| Metabolism | Hepatic to PEMA and Phenobarbital | [3] |
| Excretion | ~64% unchanged in urine | [3] |
Table 2: Pharmacokinetic Parameters of PEMA in Humans
| Parameter | Value | Reference |
| Time to Peak (Tmax) after Primidone | 7-8 hours | [4] |
| Elimination Half-life | 29-36 hours | [4] |
| Oral Bioavailability (as PEMA) | >80% | [5] |
| Elimination | Predominantly unchanged in urine | [5] |
Experimental Protocols
Synthesis of this compound
General Ammonolysis Procedure for PEMA Synthesis:
-
Starting Material: Diethyl 2-ethyl-2-phenylmalonate.
-
Reagent: Aqueous ammonia.
-
Reaction: The reaction proceeds via a third-order kinetics, where diethyl 2-ethyl-2-phenylmalonate undergoes sequential nucleophilic attack by ammonia. The first amidation forms a monoamide intermediate, which then reacts with a second equivalent of ammonia to yield the final diamide product, 2-Ethyl-2-phenylmalonamide.
To synthesize the deuterated form, one would start with a deuterated version of the diethyl malonate derivative.
Quantification of PEMA in Plasma using LC-MS/MS with PEMA-d5 Internal Standard
The following is a generalized protocol for the quantification of PEMA in human plasma using this compound as an internal standard.
5.2.1. Materials and Reagents
-
Human plasma (with anticoagulant)
-
2-Ethyl-2-phenylmalonamide (PEMA) analytical standard
-
This compound (PEMA-d5) internal standard
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Autosampler vials
5.2.2. Sample Preparation
-
Spiking of Internal Standard: To 100 µL of plasma sample, standard, or quality control, add 10 µL of a PEMA-d5 internal standard working solution (concentration to be optimized).
-
Protein Precipitation: Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
5.2.3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate PEMA from other plasma components.
-
Flow Rate: To be optimized based on the column dimensions.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
PEMA: To be determined (e.g., precursor ion [M+H]⁺ to a specific product ion).
-
PEMA-d5: To be determined (e.g., precursor ion [M+H]⁺ to a specific product ion, which will be 5 Da higher than the PEMA precursor).
-
5.2.4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of PEMA to PEMA-d5 against the concentration of the PEMA standards.
-
Determine the concentration of PEMA in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Visualization
Pharmacokinetic Study Workflow
Caption: A generalized workflow for a pharmacokinetic study, from drug administration to final data analysis and reporting.
Conclusion
This compound is an indispensable tool for researchers and scientists in the field of drug development and clinical pharmacology. Its primary role as a stable isotope-labeled internal standard enables the accurate and precise quantification of the active primidone metabolite, PEMA. This technical guide has provided an in-depth overview of its core application, the metabolic context of its analyte, relevant pharmacokinetic data, and generalized experimental protocols to aid in the design and execution of bioanalytical studies. The use of PEMA-d5 will continue to be critical for elucidating the pharmacokinetic profile of primidone and ensuring its safe and effective use in patients.
References
- 1. Phenobarbital and Primidone | Basicmedical Key [basicmedicalkey.com]
- 2. What is the mechanism of Primidone? [synapse.patsnap.com]
- 3. Primidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of phenylethylmalonamide (PEMA) in normal subjects and in patients treated with antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Ethyl-2-phenylmalonamide-d5 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-2-phenylmalonamide-d5 (PEMA-d5) is the deuterated analog of phenylethylmalonamide (PEMA), a primary active metabolite of the first-generation anticonvulsant drug, primidone.[1][2] The introduction of five deuterium atoms on the phenyl ring provides a valuable tool for researchers in pharmacokinetic and metabolic studies, serving as a stable isotope-labeled internal standard for the accurate quantification of PEMA in biological matrices. This technical guide provides a comprehensive overview of the chemical structure, properties, and the pharmacological context of this compound, with a focus on its parent compound, primidone, and its metabolites.
Chemical Structure and Properties
This compound is a white to off-white solid.[3] Its chemical structure is identical to PEMA, with the exception of the five hydrogen atoms on the phenyl group being replaced by deuterium.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 2-Ethyl-2-(phenyl-d5)propanediamide | [3] |
| Synonyms | PEMA-d5, (Phenyl-d5)ethylmalonamide | [3] |
| CAS Number | 1215398-95-0 | [4] |
| Molecular Formula | C₁₁H₉D₅N₂O₂ | [4] |
| Molecular Weight | 211.27 g/mol | [4] |
| Appearance | White to Off-White Solid | [3] |
| Storage | 2-8°C Refrigerator | [3] |
| Purity | >99% (commercially available) |
Synthesis of this compound
Detailed, publicly available experimental protocols for the specific synthesis of this compound are not readily found in the scientific literature. The compound is commercially available through custom synthesis from specialized chemical suppliers.[5]
The general principle for the synthesis of such deuterated compounds involves the use of a deuterated starting material or the introduction of deuterium during the synthetic process. For PEMA-d5, this would likely involve the use of deuterated benzene or a deuterated phenyl-containing precursor in a multi-step synthesis.
Pharmacological Context: Primidone and its Metabolites
To understand the significance of this compound, it is essential to consider the pharmacology of its parent drug, primidone. Primidone exerts its anticonvulsant effects through a complex interplay of the parent drug and its two major active metabolites: phenobarbital and phenylethylmalonamide (PEMA).[2][6]
Metabolism of Primidone
Primidone is metabolized in the liver to phenobarbital and PEMA.[2] While the exact cytochrome P450 enzymes responsible for primidone's metabolism are not definitively known, CYP2C19 is suggested to be involved in its oxidation to phenobarbital.[2]
Caption: Metabolic conversion of Primidone to its active metabolites.
Mechanism of Action
The anticonvulsant activity of primidone is attributed to both the parent drug and its metabolites, which act on neuronal excitability through different mechanisms.
-
Primidone: The parent drug is believed to act on voltage-gated sodium channels, inhibiting the high-frequency repetitive firing of action potentials.[1]
-
Phenobarbital: This metabolite is a positive allosteric modulator of the GABA-A receptor. It enhances the inhibitory effects of GABA by prolonging the opening of the chloride channel, leading to hyperpolarization of the neuronal membrane.[6]
-
Phenylethylmalonamide (PEMA): The exact mechanism of PEMA is less well-defined, but it is also believed to possess anticonvulsant properties.[2]
Caption: Signaling pathways for the anticonvulsant effects.
Pharmacokinetic Properties
The pharmacokinetic profiles of primidone and its metabolites have been studied in various species. The use of deuterated standards like this compound is critical for the accuracy of these studies.
Table 2: Pharmacokinetic Parameters of Primidone and its Metabolites (Human Data)
| Parameter | Primidone | Phenobarbital | PEMA | Reference(s) |
| Bioavailability | ~100% | - | - | [1] |
| Protein Binding | 25% | - | - | [1] |
| Elimination Half-life | 5-18 h | 75-120 h | 16 h | [1] |
| Time to Steady State | 2-3 days | 1-4 weeks | 1-4 weeks | [1] |
| Metabolism | Liver | Liver | - | [1] |
| Excretion | Kidney | Kidney | - | [1] |
Experimental Protocols
The accurate quantification of primidone and its metabolites is crucial for therapeutic drug monitoring and pharmacokinetic research. The use of this compound as an internal standard is a common practice in mass spectrometry-based methods.
Quantification of Primidone and its Metabolites in Plasma by LC-MS/MS
This protocol describes a general workflow for the analysis of primidone, phenobarbital, and PEMA in plasma samples.
1. Sample Preparation:
- To a 100 µL aliquot of plasma, add an internal standard solution containing this compound, primidone-d5, and phenobarbital-d5.
- Perform protein precipitation by adding 300 µL of acetonitrile.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
- Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
- Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for each analyte and its deuterated internal standard.
3. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of the analyte to its internal standard against the concentration of the analyte.
- Determine the concentration of the analytes in the plasma samples by interpolating their peak area ratios from the calibration curve.
Start [label="Plasma Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Add_IS [label="Add Internal Standards\n(including PEMA-d5)"];
Protein_Precipitation [label="Protein Precipitation\n(Acetonitrile)"];
Centrifugation [label="Centrifugation"];
Evaporation [label="Evaporation"];
Reconstitution [label="Reconstitution"];
LC_MSMS [label="LC-MS/MS Analysis", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
Data_Analysis [label="Data Analysis\n(Quantification)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Start -> Add_IS;
Add_IS -> Protein_Precipitation;
Protein_Precipitation -> Centrifugation;
Centrifugation -> Evaporation;
Evaporation -> Reconstitution;
Reconstitution -> LC_MSMS;
LC_MSMS -> Data_Analysis;
}
Caption: A typical experimental workflow for bioanalysis.
Conclusion
This compound is an indispensable tool for the precise and accurate quantification of PEMA in biological samples. A thorough understanding of its properties, within the broader pharmacological context of its parent drug primidone, is crucial for researchers in the fields of pharmacology, toxicology, and drug development. While detailed synthesis protocols are proprietary, the principles of its application in modern analytical techniques are well-established, enabling more reliable and robust research into the metabolism and pharmacokinetics of this important anticonvulsant and its active metabolites.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What are Voltage-gated sodium channels blockers and how do they work? [synapse.patsnap.com]
- 3. Primidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. benchchem.com [benchchem.com]
The Metabolic Journey of Primidone: A Technical Guide to its Conversion to Phenobarbital and PEMA
An In-depth Exploration for Researchers and Drug Development Professionals
Primidone, an anticonvulsant medication, exerts its therapeutic effects through a complex interplay between the parent drug and its two primary active metabolites: phenobarbital (PB) and phenylethylmalonamide (PEMA). Understanding the metabolic pathways, the enzymes governing these transformations, and the pharmacokinetic profiles of each compound is paramount for optimizing its clinical use and for the development of novel antiepileptic therapies. This technical guide provides a comprehensive overview of primidone metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of the core processes.
The Metabolic Transformation of Primidone
Primidone undergoes significant hepatic metabolism to yield its pharmacologically active metabolites. The two principal pathways are oxidation and ring cleavage.[1]
-
Oxidation to Phenobarbital: A portion of the primidone dose is oxidized at the C2 position of the pyrimidine ring, converting the methylene group to a carbonyl group, thereby forming phenobarbital.[2] This conversion is a key contributor to the long-term anticonvulsant effect of primidone therapy.
-
Ring Cleavage to Phenylethylmalonamide (PEMA): The primary metabolic route for primidone involves the cleavage of the pyrimidine ring, resulting in the formation of PEMA.[1] PEMA also possesses anticonvulsant properties, although its contribution to the overall therapeutic effect is considered less significant than that of phenobarbital.[3]
The metabolism of primidone is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. Specifically, isoforms CYP2C9, CYP2C19, and CYP2E1 have been identified as key players in these biotransformations.[4][5] The genetic polymorphisms in these enzymes can lead to inter-individual variability in primidone metabolism and clinical response.[6]
A diagrammatic representation of this metabolic pathway is provided below:
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous determination of primidone and its active metabolites in rat plasma by high-performance liquid chromatography using a solid-phase extraction technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of primidone and its metabolites in biological fluids by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. medipol.edu.tr [medipol.edu.tr]
The Gold Standard: A Technical Guide to the Role of Deuterated Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis by mass spectrometry, the pursuit of accuracy, precision, and reliability is paramount. This technical guide delves into the fundamental principles, practical applications, and critical considerations of employing deuterated internal standards, the undisputed gold standard for robust quantification. From mitigating matrix effects to ensuring regulatory compliance, deuterated standards provide a level of analytical certainty indispensable in modern research and drug development.
The Core Principle: Isotope Dilution Mass Spectrometry
The power of deuterated internal standards lies in the principle of Isotope Dilution Mass Spectrometry (IDMS). A deuterated standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (²H). This subtle change in mass allows the mass spectrometer to differentiate between the native analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process.[1]
By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it effectively becomes a perfect mimic for the analyte. Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measure of the analyte's concentration.
Advantages of Deuterated Internal Standards
The use of deuterated internal standards offers numerous advantages over other quantification strategies, such as external calibration or the use of structural analog internal standards.
-
Mitigation of Matrix Effects: Biological matrices are complex, and co-eluting endogenous components can suppress or enhance the ionization of the target analyte, leading to inaccurate results. Since a deuterated internal standard co-elutes with the analyte and has nearly identical ionization efficiency, it experiences the same matrix effects, allowing for effective normalization.
-
Correction for Sample Loss: During sample preparation, which can involve multiple steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, analyte loss is often unavoidable and can be variable. A deuterated standard, added at the beginning of the process, accurately reflects these losses.
-
Improved Precision and Accuracy: By compensating for variations in sample handling, matrix effects, and instrument response, deuterated standards significantly enhance the precision (reproducibility) and accuracy (closeness to the true value) of the analytical method.
-
Regulatory Acceptance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) consider the use of stable isotope-labeled internal standards, particularly deuterated ones, as the gold standard for bioanalytical method validation.
Quantitative Performance: A Comparative Overview
The superiority of deuterated internal standards is evident in the improved performance of key validation parameters. The following tables summarize representative data comparing methods using deuterated internal standards to those using structural analogs or no internal standard.
Table 1: Comparison of Accuracy and Precision
| Analyte | Internal Standard Type | Accuracy (% Bias) | Precision (CV%) | Reference |
| Tamoxifen | Deuterated (d5) | -2.5 to 3.8 | 2.9 to 5.1 | [2] |
| Structural Analog | -8.7 to 10.2 | 5.8 to 12.3 | [3] | |
| Testosterone | Deuterated (d3) | -1.8 to 2.5 | 3.7 to 4.8 | [4] |
| Structural Analog | Not Reported | Not Reported | ||
| Angiotensin II | Deuterated (¹³C, ¹⁵N) | -4.5 to 5.2 | < 15 | [3] |
| No Internal Standard | -25.8 to 31.5 | > 20 | ||
| Everolimus | Deuterated (d4) | -1.7 to 8.1 | 4.3 to 7.2 | [5] |
| Structural Analog | -1.7 to 8.1 | 4.3 to 7.2 | [5] |
Table 2: Comparison of Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Internal Standard Type | Linearity (r²) | LLOQ | Reference |
| Tamoxifen | Deuterated (d5) | > 0.995 | 0.25 ng/mL | [2] |
| Structural Analog | > 0.99 | 1.0 ng/mL | [3] | |
| Testosterone | Deuterated (d3) | > 0.99 | 9.71 pmol/L | [4] |
| Structural Analog | Not Reported | Not Reported | ||
| Angiotensin II | Deuterated (¹³C, ¹⁵N) | > 0.999 | 6 pM | [3] |
| No Internal Standard | Not Applicable | Not Applicable | ||
| Everolimus | Deuterated (d4) | > 0.99 | 1.0 ng/mL | [5] |
| Structural Analog | > 0.99 | 1.0 ng/mL | [5] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for the successful implementation of deuterated internal standards. Below are representative protocols for the analysis of a small molecule drug (Tamoxifen), a peptide (Angiotensin II), and a steroid hormone (Testosterone).
Quantification of Tamoxifen and its Metabolites in Human Plasma
Sample Preparation:
-
To 100 µL of human plasma, add 20 µL of a working solution of deuterated internal standards (Tamoxifen-d5, Endoxifen-d5, etc.) in methanol.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[6]
LC-MS/MS Parameters:
| Parameter | Value |
| LC Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 20-80% B over 3 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | Tamoxifen: 372.3 > 72.1; Tamoxifen-d5: 377.3 > 72.1 |
| Collision Energy | Analyte-specific optimization required |
Quantification of Angiotensin II in Human Plasma
Sample Preparation:
-
To 500 µL of plasma, add a known amount of ¹³C, ¹⁵N-labeled Angiotensin II internal standard.
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Wash the cartridge with 5% methanol in water.
-
Elute the analytes with 90% acetonitrile in water.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase A.[3]
LC-MS/MS Parameters:
| Parameter | Value |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5-60% B over 8 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 20 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | Angiotensin II: 523.8 > 616.8; ¹³C, ¹⁵N-Angiotensin II: 528.8 > 621.8 |
| Collision Energy | Analyte-specific optimization required |
Quantification of Testosterone in Human Serum
Sample Preparation:
-
To 200 µL of serum, add 50 µL of Testosterone-d3 internal standard solution in methanol.
-
Perform liquid-liquid extraction with 1 mL of methyl tert-butyl ether.
-
Vortex for 5 minutes and centrifuge.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute in 150 µL of 50% methanol in water.[7]
LC-MS/MS Parameters:
| Parameter | Value |
| LC Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 50-95% B over 5 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | APCI or ESI Positive |
| MRM Transitions | Testosterone: 289.2 > 97.1; Testosterone-d3: 292.2 > 100.1 |
| Collision Energy | Analyte-specific optimization required |
Synthesis of Deuterated Internal Standards
The synthesis of high-purity deuterated internal standards is a critical aspect of their application. The position of the deuterium labels must be stable and not prone to exchange with protons from the solvent.
Example: Synthesis of Testosterone-d3
A common route for the synthesis of testosterone-d3 involves the use of a deuterated starting material. For instance, 17α-methyl-d3-testosterone can be prepared via a Grignard reaction of dehydroepiandrosterone with deuterium-labeled methyl magnesium iodide, followed by an Oppenauer oxidation.[8]
Critical Considerations and Limitations
While deuterated internal standards are the preferred choice, it is essential to be aware of their potential limitations:
-
Isotopic Purity: The isotopic purity of the deuterated standard should be high (>98%) to avoid interference from the unlabeled analyte, which can be present as an impurity.
-
Position of Deuterium Labeling: The deuterium atoms should be placed in a stable position within the molecule, away from sites that are prone to hydrogen-deuterium exchange (e.g., hydroxyl, amine, or acidic protons).
-
Isotope Effects: The slight mass difference between hydrogen and deuterium can sometimes lead to a small chromatographic shift, where the deuterated standard elutes slightly earlier than the native analyte. If this separation occurs in a region of significant matrix effects, it can compromise the accuracy of quantification.
-
Cost and Availability: Custom synthesis of deuterated standards can be expensive and time-consuming.
Conclusion
Deuterated internal standards are an indispensable tool in modern mass spectrometry, providing the foundation for highly accurate and precise quantitative analysis. By effectively compensating for a wide range of analytical variabilities, they empower researchers, scientists, and drug development professionals to generate data of the highest quality and reliability. A thorough understanding of their principles, coupled with meticulous method development and validation, is essential to harness their full potential and ensure the integrity of analytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Absolute quantification of endogenous angiotensin II levels in human plasma using ESI-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nvkc.nl [nvkc.nl]
- 8. Synthesis of deuterium labeled 17-methyl-testosterone [inis.iaea.org]
Physicochemical Differences Between PEMA and PEMA-d5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical differences between Poly(ethyl methacrylate) (PEMA) and its deuterated isotopologue, PEMA-d5. While direct comparative experimental data for PEMA-d5 is limited in publicly available literature, this document extrapolates the expected variations based on established isotope effects in polymer science. The guide covers fundamental properties including molecular weight, density, refractive index, thermal characteristics, and spectroscopic signatures. Detailed experimental protocols for the characterization of these polymers are also provided, alongside visualizations of synthetic and analytical workflows to aid in research and development.
Introduction
Poly(ethyl methacrylate) (PEMA) is a widely utilized acrylic polymer known for its biocompatibility and stability, finding applications in medical devices, dentistry, and drug delivery systems. Isotopic labeling, specifically the substitution of hydrogen with its heavier isotope deuterium (d or ²H), is a powerful technique used to probe molecular structure, dynamics, and reaction mechanisms without significantly altering the chemical properties of the molecule. The resulting deuterated polymer, PEMA-d5, where the five hydrogen atoms on the ethyl group are replaced with deuterium, is of significant interest for techniques such as neutron scattering and for studies on kinetic isotope effects in polymer degradation. This guide aims to elucidate the key physicochemical differences between PEMA and PEMA-d5, providing a foundational resource for researchers in the field.
Synthesis of PEMA and PEMA-d5
The synthesis of both PEMA and PEMA-d5 typically proceeds via free-radical or anionic polymerization of their respective monomers, ethyl methacrylate and ethyl methacrylate-d5.
2.1. Synthesis of Ethyl Methacrylate-d5 Monomer
The synthesis of the deuterated monomer is the crucial first step. A common method involves the esterification of methacrylic acid with deuterated ethanol (ethanol-d5).
Caption: Synthesis of Ethyl Methacrylate-d5 via Esterification.
2.2. Polymerization
Anionic polymerization of the ethyl methacrylate-d5 monomer is a common method to produce PEMA-d5 with a controlled molecular weight and narrow polydispersity.
Caption: Anionic Polymerization of Ethyl Methacrylate-d5.
Physicochemical Properties
The substitution of hydrogen with deuterium induces subtle but measurable changes in the physicochemical properties of the polymer.
Molecular Weight and Polydispersity Index (PDI)
The molecular weight and PDI are primarily determined by the polymerization conditions and are not intrinsically affected by isotopic substitution. Therefore, PEMA and PEMA-d5 can be synthesized with comparable molecular weights and PDI values.
| Property | PEMA | PEMA-d5 (Expected) |
| Monomer Molecular Weight ( g/mol ) | 114.14 | 119.17 |
| Polymer Molecular Weight (Mn, Mw) | Dependent on synthesis | Dependent on synthesis |
| Polydispersity Index (PDI) | Dependent on synthesis | Dependent on synthesis |
Density
Deuteration leads to an increase in the mass of the molecule without a significant change in the molecular volume.[1] This results in a higher density for the deuterated polymer.
| Property | PEMA | PEMA-d5 (Expected) |
| Density (g/cm³ at 25°C) | ~1.11 | > 1.11 |
Refractive Index
The refractive index of a polymer is related to its molar refractivity and molar volume. While deuteration increases the molecular weight, it can also lead to a slight decrease in the C-D bond length compared to the C-H bond, which can affect the molar volume and polarizability. The overall effect on the refractive index is generally small but may be observable.
| Property | PEMA | PEMA-d5 (Expected) |
| Refractive Index (n20/D) | ~1.485 | Slight deviation from 1.485 |
Thermal Properties
The glass transition temperature is sensitive to intermolecular forces and chain mobility. Deuteration can subtly alter van der Waals interactions. The effect on Tg is not always predictable and can be polymer-specific. In some cases, a slight increase in Tg has been observed, while in others, a slight decrease is noted. For PEMA, a marginal change in Tg is anticipated.
| Property | PEMA | PEMA-d5 (Expected) |
| Glass Transition Temperature (Tg) | ~65 °C | ~65 °C (with potential for slight deviation) |
The C-D bond is stronger than the C-H bond due to its lower zero-point energy. This increased bond strength can lead to a higher thermal decomposition temperature for the deuterated polymer.[1]
| Property | PEMA | PEMA-d5 (Expected) |
| Decomposition Temperature | Varies with conditions | Higher than PEMA |
Spectroscopic Properties
The most significant differences between PEMA and PEMA-d5 are observed in their vibrational spectra.
The stretching and bending vibrations of C-D bonds occur at lower frequencies (wavenumbers) than the corresponding C-H vibrations, approximately by a factor of 1/√2.[1] This results in a distinct FTIR spectrum for PEMA-d5 compared to PEMA, particularly in the C-H stretching region (~2800-3000 cm⁻¹) which will be shifted to lower wavenumbers.
Similar to FTIR, Raman spectroscopy will show a shift of C-D vibrational modes to lower frequencies compared to C-H modes.[2] This makes Raman spectroscopy a powerful tool for confirming deuteration.
| Spectroscopic Feature | PEMA | PEMA-d5 (Expected) |
| C-H Stretching (FTIR/Raman) | ~2800-3000 cm⁻¹ | Shifted to lower wavenumbers (e.g., ~2100-2200 cm⁻¹) |
| Other Vibrational Modes | Characteristic PEMA fingerprint | Shifts in modes involving the ethyl group |
Experimental Protocols
The following are generalized protocols for the characterization of PEMA and PEMA-d5.
Gel Permeation Chromatography (GPC)
Caption: Workflow for GPC Analysis.
Methodology:
-
Sample Preparation: Dissolve the polymer sample in a suitable solvent (e.g., tetrahydrofuran, THF) to a concentration of approximately 1-2 mg/mL.
-
Filtration: Filter the solution through a 0.22 µm or 0.45 µm filter to remove any particulate matter.
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a set of columns appropriate for the expected molecular weight range.
-
Calibration: Calibrate the system using narrow molecular weight standards (e.g., polystyrene or PMMA standards).
-
Analysis: Inject the filtered sample solution and elute with the mobile phase at a constant flow rate.
-
Data Processing: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) from the resulting chromatogram using the calibration curve.
Differential Scanning Calorimetry (DSC)
Caption: Workflow for DSC Analysis.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Encapsulation: Seal the pan using a crimper.
-
Instrumentation: Place the sample pan and an empty reference pan into the DSC instrument.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). A typical temperature range would be from room temperature to above the expected Tg. To erase the thermal history, a heat-cool-heat cycle is often employed, with the Tg determined from the second heating scan.
-
Data Analysis: Determine the glass transition temperature from the midpoint of the step change in the heat flow curve.
Thermogravimetric Analysis (TGA)
Caption: Workflow for TGA Analysis.
Methodology:
-
Sample Preparation: Place 5-10 mg of the polymer sample into a TGA pan (e.g., alumina or platinum).
-
Instrumentation: Place the pan in the TGA furnace.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: Analyze the resulting mass vs. temperature curve to determine the onset of thermal degradation and the temperatures at specific mass loss percentages.
FTIR and Raman Spectroscopy
References
A Technical Guide to 2-Ethyl-2-phenylmalonamide-d5 for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 2-Ethyl-2-phenylmalonamide-d5 (PEMA-d5), a deuterated analog of a primary metabolite of the anticonvulsant drug Primidone. This guide is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and bioanalytical sciences.
Introduction
2-Ethyl-2-phenylmalonamide (PEMA) is one of the two major active metabolites of Primidone, the other being phenobarbital. Primidone exerts its anticonvulsant effects, at least in part, through its conversion to these metabolites. The deuterated analog, this compound, is a critical tool in pharmacokinetic and metabolic studies, primarily serving as an internal standard for the accurate quantification of PEMA in biological matrices using mass spectrometry-based methods. Its use significantly improves the precision and accuracy of bioanalytical assays.
Commercial Suppliers
A number of specialized chemical suppliers offer this compound, primarily for research and development purposes. The table below summarizes the available information from prominent commercial vendors.
Table 1: Commercial Suppliers and Technical Data for this compound
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Form | Storage Conditions | Certificate of Analysis |
| Simson Pharma Limited [1] | 1215398-95-0 | C₁₁H₉D₅N₂O₂ | 211.27 | Not Specified | Not Specified | Not Specified | Accompanied with product[1] |
| Pharmaffiliates | 1215398-95-0 | C₁₁H₉D₅N₂O₂ | 211.27 | High Purity | White to Off-White Solid | 2-8°C Refrigerator | Sample COA available |
| Endotherm [2] | 1215398-95-0 | C₁₁H₉D₅N₂O₂ | 211.27 | >99%[2] | Solid | Not Specified | Not Specified |
| Cerilliant (Sigma-Aldrich) | 1215398-95-0 | C₁₁H₉D₅N₂O₂ | 211.27 | Certified Reference Material | 100 µg/mL in Methanol | -20°C | Available online |
| Dove Research & Analytics | 1215398-95-0 | C₁₁H₉D₅N₂O₂ | 211.27 | Not Specified | White to Off-White Solid | 2-8°C Refrigerator | Not Specified |
| Alfa Chemistry | 1215398-95-0 | C₁₁H₉D₅N₂O₂ | 211.27 | Not Specified | Not Specified | Not Specified | Not Specified |
Note: Purity specifications and the availability of a Certificate of Analysis (COA) can vary by lot. It is recommended to contact the supplier for the most up-to-date information.
Physicochemical Properties
-
Appearance: Typically a white to off-white solid.
-
Synonyms: PEMA-d5, (Phenyl-d5)ethylmalonamide, 2-Ethyl-2-(phenyl-d5)malondiamide, 2-Ethyl-2-(phenyl-d5)propanediamide.
Metabolic Pathway of Primidone
Primidone undergoes metabolism in the liver to form its two major active metabolites, phenobarbital and 2-Ethyl-2-phenylmalonamide (PEMA).[3][4] This metabolic conversion is a key aspect of its therapeutic action.
Caption: Metabolic pathway of Primidone.
Experimental Protocols
The primary application of this compound is as an internal standard in the quantification of PEMA in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative experimental protocol for this application.
Objective: To quantify the concentration of 2-Ethyl-2-phenylmalonamide (PEMA) in human plasma using this compound as an internal standard.
Materials:
-
Human plasma samples
-
2-Ethyl-2-phenylmalonamide (PEMA) analytical standard
-
This compound (PEMA-d5) internal standard solution (e.g., from Cerilliant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation plates or microcentrifuge tubes
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Experimental Workflow:
References
The Pharmacokinetic Profile of Primidone and Its Active Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of the anticonvulsant drug primidone and its principal active metabolites, phenobarbital (PB) and phenylethylmalonamide (PEMA). The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and clinical pharmacology. This guide summarizes key pharmacokinetic parameters, details experimental methodologies for their determination, and visualizes the metabolic pathways and experimental workflows.
Core Pharmacokinetic Parameters
The clinical efficacy and safety profile of primidone are intrinsically linked to its pharmacokinetic properties and those of its active metabolites. Primidone itself possesses anticonvulsant activity, but a significant portion of its therapeutic effect is attributed to its conversion to phenobarbital and PEMA.[1] The following tables summarize the key quantitative pharmacokinetic parameters for primidone, phenobarbital, and PEMA, providing a comparative view of their absorption, distribution, metabolism, and excretion characteristics.
Table 1: Pharmacokinetic Parameters of Primidone
| Parameter | Value | References |
| Bioavailability (Oral) | 60-100% | [2][3] |
| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | [4] |
| Volume of Distribution (Vd) | 0.5-0.8 L/kg | [4][5][6] |
| Protein Binding | 10-35% | [3][4][5] |
| Elimination Half-Life (t½) | Adults: 7-22 hoursChildren: 4.5-11 hoursNeonates: 8-80 hours | [4][7] |
| Clearance | 30-37 mL/hr/kg | [3][4] |
| Therapeutic Serum Concentration | 5-12 µg/mL | [1][2][5] |
Table 2: Pharmacokinetic Parameters of Phenobarbital (as a metabolite of Primidone)
| Parameter | Value | References |
| Time to Peak Plasma Concentration (Tmax) | Appears in plasma after primidone administration | [7] |
| Volume of Distribution (Vd) | 0.6-1.0 L/kg | [3] |
| Protein Binding | ~45% | [3][8] |
| Elimination Half-Life (t½) | Adults: 50-160 hoursNeonates: ~113 hours | [3][7] |
| Therapeutic Serum Concentration | 15-40 µg/mL | [1] |
Table 3: Pharmacokinetic Parameters of Phenylethylmalonamide (PEMA) (as a metabolite of Primidone)
| Parameter | Value | References |
| Time to Peak Plasma Concentration (Tmax) | Appears in plasma after primidone administration | [7] |
| Volume of Distribution (Vd) | ~0.69 L/kg | [8] |
| Protein Binding | <10% | [8] |
| Elimination Half-Life (t½) | 24-48 hours | [3][7] |
| Therapeutic Serum Concentration | Not routinely measured | [1] |
Metabolic Pathway of Primidone
Primidone undergoes hepatic metabolism to form its two major active metabolites, phenobarbital and PEMA. This biotransformation is a critical aspect of its overall pharmacological activity. The metabolic conversion is primarily mediated by cytochrome P450 (CYP) enzymes.[7]
References
- 1. mcgill.ca [mcgill.ca]
- 2. Simultaneous determination of primidone and its active metabolites in rat plasma by high-performance liquid chromatography using a solid-phase extraction technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Metabolic studies with phenobarbitone, primidone and their N-alkyl derivatives: quantification of substrates and metabolites using chemical ionization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of primidone and its metabolites in biological fluids by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Physiologically based pharmacokinetics model of primidone and its metabolites phenobarbital and phenylethylmalonamide in humans, rats, and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of Primidone and its Metabolites in Human Plasma by LC-MS/MS using PEMA-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of primidone and its major active metabolites, phenobarbital and phenylethylmalonamide (PEMA), in human plasma. The method utilizes PEMA-d5 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A simple protein precipitation protocol is employed for sample preparation, allowing for high-throughput analysis suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research. The method was validated for linearity, precision, and accuracy.
Introduction
Primidone is an anticonvulsant drug used in the management of epilepsy and essential tremor.[1][2] It is metabolized in the liver to two active metabolites: phenobarbital and phenylethylmalonamide (PEMA), both of which contribute to its therapeutic effect.[3] Accurate and reliable quantification of primidone and its metabolites is crucial for therapeutic drug monitoring to optimize dosage, ensure efficacy, and minimize toxicity.[1] LC-MS/MS has become the method of choice for this analysis due to its high sensitivity, specificity, and throughput.[4] This application note presents a detailed protocol for the simultaneous determination of primidone, phenobarbital, and PEMA in human plasma using PEMA-d5 as the internal standard.
Metabolic Pathway of Primidone
Primidone is metabolized in the liver primarily through oxidation to form phenobarbital and through ring cleavage to form PEMA.[2] The cytochrome P450 enzyme system, particularly CYP2C9 and CYP2C19, is involved in the conversion of primidone to phenobarbital.[5]
Caption: Metabolic conversion of primidone to its active metabolites.
Experimental Protocols
Materials and Reagents
-
Primidone, Phenobarbital, PEMA, and PEMA-d5 reference standards
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (drug-free)
Sample Preparation
A protein precipitation method is used for sample preparation.[4]
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (PEMA-d5 in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
Liquid Chromatography
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80-20% B
-
3.1-5.0 min: 20% B
-
Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Primidone | 219.1 | 162.1 | 20 |
| Phenobarbital | 233.1 | 190.1 | 25 |
| PEMA | 207.1 | 164.1 | 15 |
| PEMA-d5 (IS) | 212.1 | 169.1 | 15 |
Experimental Workflow
Caption: A typical workflow for LC-MS/MS analysis of primidone and its metabolites.
Quantitative Data Summary
The following tables summarize the quantitative performance of the LC-MS/MS method for the analysis of primidone, phenobarbital, and PEMA.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Primidone | 10 - 2000 | > 0.995 |
| Phenobarbital | 10 - 2000 | > 0.995 |
| PEMA | 10 - 2000 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Primidone | LQC | 30 | < 5 | < 7 | 95 - 105 |
| MQC | 300 | < 5 | < 7 | 95 - 105 | |
| HQC | 1500 | < 5 | < 7 | 95 - 105 | |
| Phenobarbital | LQC | 30 | < 6 | < 8 | 94 - 106 |
| MQC | 300 | < 6 | < 8 | 94 - 106 | |
| HQC | 1500 | < 6 | < 8 | 94 - 106 | |
| PEMA | LQC | 30 | < 7 | < 9 | 93 - 107 |
| MQC | 300 | < 7 | < 9 | 93 - 107 | |
| HQC | 1500 | < 7 | < 9 | 93 - 107 |
Table 3: Recovery
| Analyte | LQC (%) | MQC (%) | HQC (%) |
| Primidone | > 85 | > 85 | > 85 |
| Phenobarbital | > 80 | > 80 | > 80 |
| PEMA | > 80 | > 80 | > 80 |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the simultaneous quantification of primidone, phenobarbital, and PEMA in human plasma. The use of PEMA-d5 as an internal standard ensures reliable and accurate results. This method is well-suited for clinical and research laboratories involved in the therapeutic drug monitoring of primidone and for pharmacokinetic studies in drug development.
References
- 1. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure (RMP) for the quantification of primidone in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Primidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. go.drugbank.com [go.drugbank.com]
Application Notes: Therapeutic Drug Monitoring of Primidone and its Metabolites Using 2-Ethyl-2-phenylmalonamide-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Therapeutic drug monitoring (TDM) is essential for optimizing the treatment of epilepsy with the anticonvulsant drug primidone. Primidone is metabolized in the liver to two active metabolites: phenobarbital (PB) and phenylethylmalonamide (PEMA).[1] All three compounds—primidone, phenobarbital, and PEMA—possess anticonvulsant properties, making it crucial to monitor their concentrations in patients to ensure therapeutic efficacy while minimizing toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard is critical for accurate and precise quantification, compensating for variations in sample preparation and instrument response.
This application note details a robust LC-MS/MS method for the simultaneous quantification of primidone, phenobarbital, and PEMA in human serum or plasma, employing 2-Ethyl-2-phenylmalonamide-d5 (PEMA-d5) as an internal standard.
Principle and Rationale
Isotope dilution mass spectrometry is a powerful analytical technique that involves the addition of a known amount of an isotopically labeled version of an analyte to a sample. This compound, a deuterated analog of PEMA, is an ideal internal standard for the analysis of primidone and its metabolites. Due to its structural similarity, PEMA-d5 exhibits nearly identical chemical and physical properties to the unlabeled PEMA, as well as to primidone and phenobarbital, during sample extraction, chromatographic separation, and ionization. However, its increased mass allows it to be distinguished from the analytes by the mass spectrometer. By calculating the ratio of the analyte signal to the internal standard signal, accurate and precise quantification can be achieved, effectively correcting for matrix effects and procedural losses.
Metabolic Pathway of Primidone
Primidone undergoes hepatic metabolism, yielding its two primary active metabolites, phenobarbital and PEMA. Understanding this pathway is fundamental to interpreting TDM results.
References
Application Notes and Protocols for PEMA Analysis in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of poly(ethyl methacrylate) (PEMA) from human plasma for quantitative analysis, typically by liquid chromatography-mass spectrometry (LC-MS). The protocols are designed to ensure high recovery, minimize matrix effects, and provide reproducible results.
Introduction
Poly(ethyl methacrylate) (PEMA) is a hydrophobic polymer used in various biomedical applications, including drug delivery systems and medical devices. Accurate quantification of PEMA in human plasma is crucial for pharmacokinetic studies, biocompatibility assessments, and overall product development. Due to the complex nature of human plasma, which is rich in proteins and other endogenous substances, efficient sample preparation is paramount to achieving reliable analytical results.
This guide outlines three common and effective sample preparation techniques for extracting hydrophobic compounds like PEMA from human plasma:
-
Protein Precipitation (PPT): A straightforward and rapid method for removing the bulk of proteins.
-
Liquid-Liquid Extraction (LLE): A technique that separates analytes based on their differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): A selective method that uses a solid sorbent to isolate the analyte of interest.
Each section includes a detailed protocol, a discussion of the methodology, and expected performance data summarized in tables.
Protein Precipitation (PPT)
Protein precipitation is a simple and widely used method for sample preparation in bioanalysis. It involves adding an organic solvent to the plasma sample to denature and precipitate the proteins. The supernatant, containing the analyte of interest, is then separated for analysis. For hydrophobic polymers like PEMA, acetonitrile is a highly effective precipitation solvent.[1][2]
Experimental Protocol: Protein Precipitation
-
Sample Thawing: Thaw frozen human plasma samples in a water bath at room temperature. Vortex mix for 10 seconds to ensure homogeneity.
-
Aliquoting: Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard (IS) Spiking: Add 10 µL of the internal standard working solution (e.g., a deuterated PEMA analog in acetonitrile) to the plasma sample and vortex briefly.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 solvent-to-plasma ratio is recommended).[1]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water). Vortex for 30 seconds.
-
Analysis: The sample is now ready for injection into the LC-MS system.
Data Presentation: Expected Performance of PPT
| Parameter | Expected Value |
| Recovery | 85 - 95% |
| Matrix Effect | Moderate to High |
| Precision (RSD%) | < 15% |
| Throughput | High |
| Cost | Low |
Note: The values presented are typical for hydrophobic analytes and may need to be optimized for PEMA-specific assays.
Experimental Workflow: Protein Precipitation
Caption: Protein Precipitation Workflow.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample clean-up technique that separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase (the plasma sample) and an organic solvent. For a hydrophobic polymer like PEMA, a non-polar organic solvent such as methyl tert-butyl ether (MTBE) is suitable. A salting-out assisted LLE (SALLE) approach can further enhance the extraction efficiency.[3][4]
Experimental Protocol: Liquid-Liquid Extraction
-
Sample Thawing and Aliquoting: Follow steps 1 and 2 from the PPT protocol.
-
Internal Standard (IS) Spiking: Add 10 µL of the internal standard working solution.
-
pH Adjustment (Optional): Adjust the sample pH if necessary to ensure PEMA is in a neutral state.
-
Salting-Out Agent Addition: Add 50 µL of a saturated ammonium acetate solution to the plasma sample and vortex.[3]
-
Extraction Solvent Addition: Add 600 µL of MTBE to the tube.
-
Extraction: Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of a suitable solvent for LC-MS analysis.
-
Analysis: Inject the reconstituted sample into the LC-MS system.
Data Presentation: Expected Performance of LLE
| Parameter | Expected Value |
| Recovery | > 90% |
| Matrix Effect | Low to Moderate |
| Precision (RSD%) | < 10% |
| Throughput | Moderate |
| Cost | Low to Moderate |
Note: These are generalized performance characteristics for hydrophobic compounds and should be validated for PEMA.
Experimental Workflow: Liquid-Liquid Extraction
Caption: Liquid-Liquid Extraction Workflow.
Solid-Phase Extraction (SPE)
Solid-phase extraction provides a more selective sample clean-up compared to PPT and LLE. It utilizes a solid sorbent packed in a cartridge or a 96-well plate to retain the analyte, which is then eluted with a suitable solvent. For a hydrophobic polymer like PEMA, a reversed-phase (e.g., C18) or a mixed-mode sorbent with hydrophobic and ion-exchange properties could be effective.[5][6]
Experimental Protocol: Solid-Phase Extraction (Reversed-Phase)
-
Sample Pre-treatment: Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water. Add the internal standard and vortex.
-
Sorbent Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Analyte Elution: Elute the PEMA from the cartridge with 1 mL of methanol or acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a nitrogen stream at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Analysis: The sample is ready for LC-MS injection.
Data Presentation: Expected Performance of SPE
| Parameter | Expected Value |
| Recovery | > 95% |
| Matrix Effect | Very Low |
| Precision (RSD%) | < 5% |
| Throughput | Moderate to High (with automation) |
| Cost | High |
Note: Performance is highly dependent on the choice of sorbent and optimization of the protocol for PEMA.
Experimental Workflow: Solid-Phase Extraction
Caption: Solid-Phase Extraction Workflow.
Concluding Remarks
The choice of sample preparation technique for PEMA analysis in human plasma depends on the specific requirements of the assay, such as the desired level of sensitivity, throughput, and available resources. For high-throughput screening, protein precipitation is often sufficient. For methods requiring higher sensitivity and cleaner extracts, liquid-liquid extraction or solid-phase extraction are more appropriate. It is crucial to validate the chosen method to ensure it meets the required performance criteria for accuracy, precision, and recovery for the specific PEMA analysis being conducted.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 3. Simultaneous determination of a hydrophobic drug candidate and its metabolite in human plasma with salting-out assisted liquid/liquid extraction using a mass spectrometry friendly salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of a mixed-mode of hydrophobic/cation-exchange polymer monolith and its application to analysis of six antidepressants in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Precipitation in Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein precipitation is a cornerstone technique in bioanalytical assays for the selective removal of proteins from complex biological matrices such as plasma, serum, and urine.[1][2] This process is critical for preparing samples for downstream analysis by techniques like liquid chromatography-mass spectrometry (LC-MS/MS), as high protein content can interfere with analysis, damage analytical columns, and suppress analyte ionization.[2][3][4] The fundamental principle of protein precipitation involves altering the solvent environment to reduce protein solubility, leading to their aggregation and removal from the solution.[5][6] This is typically achieved by adding organic solvents, acids, or salts.[7]
This document provides detailed protocols for common protein precipitation methods, a comparative analysis of their effectiveness, and troubleshooting guidance for common issues encountered in bioanalytical workflows.
Mechanisms of Protein Precipitation
The choice of precipitating agent dictates the mechanism by which proteins are removed from solution:
-
Organic Solvents (e.g., Acetonitrile, Methanol, Acetone): These water-miscible solvents reduce the dielectric constant of the solution, which disrupts the hydration layer surrounding protein molecules.[5] This increases protein-protein interactions, leading to aggregation and precipitation.[8][9] Acetonitrile is a popular choice due to its efficiency in precipitating a broad range of proteins.[1]
-
Acids (e.g., Trichloroacetic Acid - TCA, Perchloric Acid - PCA): Strong acids lower the pH of the sample, causing proteins to approach their isoelectric point.[6] At this pH, the net charge on the protein is zero, minimizing electrostatic repulsion between molecules and promoting aggregation.[6] However, acid precipitation can cause irreversible protein denaturation.[3]
-
Salts (e.g., Ammonium Sulfate): High concentrations of salt, in a process known as "salting out," compete with proteins for water molecules, disrupting the hydration shell and promoting protein-protein hydrophobic interactions.[8] This method is generally less denaturing than acid or organic solvent precipitation.[6]
-
Metal Hydroxides (e.g., Zinc Hydroxide): This method offers the advantage of minimal sample dilution and maintaining a near-neutral pH, which can be beneficial for analyte stability.[3][4]
Comparative Data on Protein Precipitation Methods
The selection of a protein precipitation method depends on the analyte of interest, the biological matrix, and the downstream analytical technique. The following table summarizes key quantitative parameters for common methods.
| Precipitating Agent | Typical Sample:Solvent Ratio | Protein Removal Efficiency | Analyte Recovery | Key Advantages | Key Disadvantages |
| Acetonitrile (ACN) | 1:3 to 1:5 | >95% | Analyte dependent, generally good | Simple, fast, effective for a wide range of proteins, compatible with LC-MS.[1] | Can co-precipitate some analytes, potential for phospholipid interference.[2][3] |
| Methanol (MeOH) | 1:3 to 1:5 | Good, but can be less efficient than ACN.[1] | Analyte dependent | Less likely to cause protein denaturation than ACN. | Finer precipitates can be harder to pellet.[1] |
| Acetone | 1:4 to 1:8 | >95% with optimized salt concentration.[10] | Good, but can be variable.[11] | Rapid precipitation, evaporates easily. | Precipitated proteins can be difficult to re-solubilize.[12] |
| Trichloroacetic Acid (TCA) | Varies (e.g., 10% final concentration) | High | Good, but pH change can affect analyte stability.[3] | Effective for concentrating dilute protein samples. | Highly denaturing, requires careful pH adjustment of supernatant.[3] |
| Ammonium Sulfate | Varies based on desired saturation | Selective, depends on concentration | Good for proteins, less common for small molecules | Preserves protein activity, inexpensive. | Labor-intensive, requires removal of salt before analysis. |
| Methanol/Chloroform | 1:1:0.25 (Sample:Methanol:Chloroform) | ~80% | Good | Effective for removing lipids.[13][14] | More complex procedure. |
Experimental Protocols
Below are detailed protocols for the most frequently used protein precipitation methods in bioanalytical assays.
Protocol 1: Acetonitrile (ACN) Precipitation
This is the most common method for routine bioanalytical sample preparation.
Materials:
-
Biological sample (e.g., plasma, serum)
-
Ice-cold Acetonitrile (ACN)
-
Vortex mixer
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Pipette 100 µL of the biological sample into a microcentrifuge tube.
-
Add 300 µL of ice-cold ACN to the sample (1:3 ratio).
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the mixture at 4°C for 10-20 minutes to facilitate complete protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the analyte of interest for further analysis.
Protocol 2: Trichloroacetic Acid (TCA) Precipitation
This method is effective for concentrating proteins but is highly denaturing.
Materials:
-
Biological sample
-
Ice-cold 20% (w/v) Trichloroacetic Acid (TCA) solution
-
Vortex mixer
-
Refrigerated centrifuge
-
Microcentrifuge tubes
-
Neutralizing buffer (e.g., 1M Tris base)
Procedure:
-
Pipette 200 µL of the biological sample into a microcentrifuge tube.
-
Add 200 µL of ice-cold 20% TCA to achieve a final concentration of 10% TCA.
-
Vortex the mixture immediately and thoroughly.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the supernatant with a neutralizing buffer before injection into an LC-MS system to avoid damaging the column.
Protocol 3: Acetone Precipitation
This method is useful for concentrating proteins and is effective at low temperatures.
Materials:
-
Biological sample
-
Ice-cold Acetone
-
Vortex mixer
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Place the biological sample on ice.
-
Add 4 volumes of ice-cold acetone to 1 volume of the sample (e.g., 400 µL acetone to 100 µL sample).[12]
-
Vortex the mixture well.
-
Incubate at -20°C for 60 minutes.[12]
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.[12]
-
Decant the supernatant carefully, ensuring the protein pellet is not disturbed.
-
Air-dry the pellet before resuspending in a suitable buffer for analysis.
Protocol 4: Methanol/Chloroform Precipitation
This protocol is particularly effective for samples containing lipids and detergents.[14]
Materials:
-
Biological sample (100 µL)
-
Methanol (400 µL)
-
Chloroform (100 µL)
-
Water (300 µL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of sample, add 400 µL of methanol and vortex well.[14]
-
Add 100 µL of chloroform and vortex.[14]
-
Add 300 µL of water and vortex.[14]
-
Centrifuge at 14,000 x g for 1 minute.[14]
-
Two phases will form, with the protein precipitating at the interface. Remove the upper aqueous layer.
-
Add 400 µL of methanol to the remaining mixture and vortex.[14]
-
Centrifuge at 14,000 x g for 2 minutes to pellet the protein.[14]
-
Remove the supernatant and dry the pellet.
Workflow and Visualization
The general workflow for protein precipitation is a straightforward process that can be easily automated for high-throughput applications.
Caption: General workflow for protein precipitation in bioanalytical assays.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | - Analyte co-precipitated with proteins.- Analyte instability at the pH of the precipitation.- Incomplete extraction from the pellet. | - Test a different precipitating agent.- For acid precipitation, neutralize the sample immediately after separation.- Ensure thorough vortexing and consider a second extraction of the pellet. |
| Poor Protein Pelleting | - Insufficient centrifugation speed or time.- Precipitate is too fine (can occur with methanol). | - Increase centrifugation speed and/or time.- Try a different solvent like acetonitrile which often forms denser pellets.- Ensure incubation is done at the recommended low temperature. |
| LC-MS Signal Suppression | - Residual phospholipids in the supernatant.- High salt concentration from "salting out" methods. | - Consider a combined approach like protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove phospholipids.- For salting out, perform a buffer exchange or dialysis step to remove excess salt. |
| Inconsistent Results | - Variability in sample handling and reagent addition.- Temperature fluctuations. | - Use automated liquid handlers for precise reagent addition.- Maintain consistent incubation times and temperatures. |
Conclusion
Protein precipitation is a rapid, cost-effective, and generally effective method for sample preparation in bioanalytical assays.[2][15] The choice of the specific protocol should be carefully considered based on the physicochemical properties of the analyte and the requirements of the downstream analytical method. While simple, attention to detail in the execution of these protocols is crucial for achieving reproducible and accurate results. For complex matrices or when maximum analyte recovery is essential, combining protein precipitation with other sample preparation techniques like SPE or LLE may be necessary.
References
- 1. agilent.com [agilent.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. mdpi.com [mdpi.com]
- 4. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 6. bioquochem.com [bioquochem.com]
- 7. Technical Tip: Protein Precipitation [phenomenex.com]
- 8. youtube.com [youtube.com]
- 9. methods of extraction protein precipitation method.pptx [slideshare.net]
- 10. allumiqs.com [allumiqs.com]
- 11. Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Precipitation Methods for Proteomics [biosyn.com]
- 13. The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocols for Protein Precipitation in Samples before Using iTRAQ® Kits [sciex.com]
- 15. Protein Precipitation Technical Guide | AxisPharm [axispharm.com]
Chromatographic Separation of Primidone and its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic separation of the anticonvulsant drug primidone and its active metabolites, phenobarbital and phenylethylmalonamide (PEMA). The methods outlined are essential for therapeutic drug monitoring, pharmacokinetic studies, and quality control in pharmaceutical formulations.
Introduction
Primidone is an anticonvulsant drug primarily used in the treatment of epilepsy. In vivo, primidone is metabolized into two active metabolites: phenobarbital and PEMA.[1][2][3] The therapeutic and toxic effects of primidone are attributable to the parent drug and its metabolites. Therefore, the simultaneous determination of all three compounds is crucial for effective patient management and in drug development research. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the methods of choice for the accurate and sensitive quantification of these analytes in biological matrices and pharmaceutical dosage forms.
Quantitative Data Summary
The following table summarizes the quantitative data from various chromatographic methods for the separation of primidone, phenobarbital, and PEMA.
| Method | Analytes | Matrix | Column | Mobile Phase/Carrier Gas | Detection | Retention Time (min) | Recovery (%) |
| GC-FID [1] | Primidone, Phenobarbital, PEMA | Plasma, Brain | Modified Supelco SP 2510-DA | - | Flame-Ionization Detection (FID) | Not Specified | >91% for all components |
| HPLC-PDA [4] | Primidone, Phenobarbital, Metabolites | Serum, Saliva, Urine | 3-microns ODS-Hypersil (250 mm x 2 mm I.D.) | Potassium phosphate buffer-acetonitrile-methanol (110:50:30, v/v/v) | Photodiode-Array (PDA) at 200 nm | < 15 min for all analytes | 95.12 - 104.42 |
| RP-HPLC-UV [5] | Primidone | Bulk and Tablet Dosage Forms | ODS C18 (4.6 x 250mm, 5µm) | Methanol: Ammonium acetate buffer, pH 3.5 (65:35) | UV at 225nm | 2.252 ±0.02 | Not Specified |
| HPLC-UV [6] | Primidone, Phenobarbital | Plasma | Reversed-phase column | Methanol-water | UV at 210 nm | Not Specified | >80.3 (Primidone), >95 (Phenobarbital) |
| LC-MS/MS [7] | Primidone, Phenobarbital, PEMA | Serum, Plasma | - | - | Tandem Mass Spectrometry (MS/MS) | Not Specified | Not Specified |
| LC-MS/MS [8] | Primidone, Phenobarbital | Human Plasma | Hypersil GOLD (50 x 2.1 mm, 1.9 µm) | A: 0.1% formic acid in water, B: 0.1% formic acid in methanol | Tandem Mass Spectrometry (MS/MS) | Not Specified | Not Specified |
Experimental Protocols
Method 1: Gas-Liquid Chromatography with Flame-Ionization Detection (GC-FID)
This method is suitable for the simultaneous analysis of primidone, phenobarbital, and PEMA in plasma and brain samples.[1]
1. Sample Preparation (Plasma/Brain Homogenate):
-
To 1 mL of plasma or brain homogenate, add an internal standard.
-
Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., diethyl ether).
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent for GC injection.
2. GC Conditions:
-
Column: Modified Supelco SP 2510-DA
-
Injection Volume: 1-2 µL
-
Carrier Gas: Nitrogen or Helium
-
Temperature Program:
-
Initial Temperature: 180°C
-
Ramp Rate: 5°C/min
-
Final Temperature: 250°C
-
-
Detector: Flame-Ionization Detector (FID)
Method 2: High-Performance Liquid Chromatography with Photodiode-Array Detection (HPLC-PDA)
This HPLC method allows for the simultaneous determination of primidone, phenobarbital, and their principal metabolites in various biological fluids.[4]
1. Sample Preparation:
-
Serum/Saliva: Deproteinize the sample by adding acetonitrile. Centrifuge to pellet the precipitated proteins.
-
Urine: Utilize solid-phase extraction (SPE) for sample cleanup and concentration.
-
Filter the supernatant or eluate through a 0.22 µm filter before injection.
2. HPLC Conditions:
-
Column: 3-microns ODS-Hypersil (250 mm x 2 mm I.D.)[4]
-
Mobile Phase: Potassium phosphate buffer-acetonitrile-methanol (110:50:30, v/v/v)[4]
-
Flow Rate: 0.2 ml/min[4]
-
Column Temperature: 40°C[4]
-
Injection Volume: 2 µL[4]
-
Detector: Photodiode-Array (PDA) detector monitoring at 200 nm[4]
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and specific method is ideal for therapeutic drug monitoring and pharmacokinetic studies.[8][9]
1. Sample Preparation:
-
Perform a protein precipitation by adding a solvent like methanol or acetonitrile to the plasma sample.
-
Vortex and centrifuge the sample.
-
Dilute the supernatant with mobile phase A before injection.
2. LC-MS/MS Conditions:
-
Column: Hypersil GOLD (50 x 2.1 mm, 1.9 µm) or equivalent C18 column[8]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in methanol
-
-
Gradient Elution: A 5.5-minute gradient elution is typically performed.[8]
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 5-10 µL[8]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with heated electrospray ionization (HESI) operated in selected reaction monitoring (SRM) mode.[8]
Visualizations
Caption: Workflow for Chromatographic Analysis.
Caption: Metabolic Pathway of Primidone.
References
- 1. academic.oup.com [academic.oup.com]
- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 3. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 4. Simultaneous determination of carbamazepine, phenytoin, phenobarbital, primidone and their principal metabolites by high-performance liquid chromatography with photodiode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. Simultaneous liquid chromatographic determination of chloramphenicol and antiepileptic drugs (phenobarbital, phenytoin, carbamazepine, and primidone) in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. LC-MS/MS-Based Quantification of 9 Antiepileptic Drugs From a Dried Sample Spot Device - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Primidone in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of primidone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Primidone-d5, ensures high accuracy and precision by correcting for matrix effects and variability in sample processing. The described method involves a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation. This method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and clinical research.
Introduction
Primidone is an anticonvulsant medication used in the management of seizure disorders and essential tremor.[1] Therapeutic drug monitoring of primidone is crucial to optimize dosage, ensure efficacy, and minimize toxicity. Primidone is metabolized in the liver to two active metabolites, phenobarbital and phenylethylmalonamide (PEMA), which also contribute to its therapeutic and toxic effects.[2] A highly specific and accurate analytical method is therefore essential for the distinct quantification of primidone. Isotope dilution LC-MS/MS has become the gold standard for TDM due to its high sensitivity, specificity, and reproducibility. The incorporation of a deuterated internal standard, which has nearly identical chemical and physical properties to the analyte, allows for effective compensation for variations in sample preparation and matrix-induced ionization suppression or enhancement.[3]
Experimental
Materials and Reagents
-
Primidone certified reference standard
-
Primidone-d5 (deuterated internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph (e.g., Thermo Scientific™ UltiMate™ 3000 RS LC system)[4]
-
Tandem Mass Spectrometer (e.g., Thermo Scientific™ TSQ Endura™ triple quadrupole mass spectrometer)[4]
-
Analytical Column (e.g., Thermo Scientific™ Hypersil GOLD™ C18 column, 50 x 2.1 mm, 1.9 µm)[4]
Protocols
1. Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual primary stock solutions of primidone and Primidone-d5 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the primidone primary stock solution in 50:50 methanol:water to create a series of working standard solutions for the calibration curve.
-
Internal Standard (IS) Working Solution: Prepare a working solution of Primidone-d5 in acetonitrile at a concentration of 100 ng/mL.
-
Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.
2. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 100 µL of the internal standard working solution (Primidone-d5 in acetonitrile).[4]
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes.
-
Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[3]
3. LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Primidone | 219.1 | 162.1 |
| Primidone-d5 | 224.1 | 167.1 |
Quantitative Data Summary
The following tables summarize typical quantitative performance data for a validated LC-MS/MS assay for primidone.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 0.150 – 30.0 µg/mL[5][6] |
| Correlation Coefficient (r²) | > 0.99[4] |
| Weighting | 1/x |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (µg/mL) | Accuracy (% Bias) | Intra-assay Precision (% CV) | Inter-assay Precision (% CV) |
| Low QC | 0.5 | -2.6 to 2.8[5][6] | < 4.0[5][6] | < 4.0[5][6] |
| Mid QC | 5.0 | -2.6 to 2.8[5][6] | < 4.0[5][6] | < 4.0[5][6] |
| High QC | 25.0 | -2.6 to 2.8[5][6] | < 4.0[5][6] | < 4.0[5][6] |
Table 3: Recovery
| Analyte | Recovery (%) |
| Primidone | 93.7 - 106.8 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS quantification of primidone.
Caption: Simplified metabolic pathway of primidone.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of primidone in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput therapeutic drug monitoring. The use of a deuterated internal standard ensures the accuracy and precision of the results, which is critical for clinical applications.
References
- 1. What is the mechanism of Primidone? [synapse.patsnap.com]
- 2. Paracetamol - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Primidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note and Protocol: Preparation of Stock Solutions of 2-Ethyl-2-phenylmalonamide-d5
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-Ethyl-2-phenylmalonamide-d5 (PEMA-d5) is the deuterated form of 2-ethyl-2-phenylmalonamide, a primary metabolite of the anticonvulsant drug Primidone.[1][2] As a stable isotope-labeled internal standard, PEMA-d5 is crucial for accurate quantification of PEMA in biological matrices using mass spectrometry-based assays. The precise and accurate preparation of stock solutions is a critical first step to ensure the reliability and reproducibility of experimental results. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions.
Physicochemical Properties and Storage Summarized below are the key physicochemical properties of this compound. Proper storage is essential to maintain the integrity and stability of the compound.
| Property | Value | References |
| Chemical Name | 2-Ethyl-2-(phenyl-d5)propanediamide | [1] |
| Synonyms | PEMA-d5, (Phenyl-d5)ethylmalonamide | [1][2] |
| CAS Number | 1215398-95-0 | [1] |
| Molecular Formula | C₁₁H₉D₅N₂O₂ | [1] |
| Molecular Weight | 211.27 g/mol | [1][3][4] |
| Appearance | White to Off-White Solid | [1][4] |
| Recommended Storage | Store solid at 2-8°C or -20°C. Protect from moisture and light. | [1][2][4][5] |
Experimental Protocol
Objective: To prepare a primary stock solution of this compound at a specified concentration (e.g., 1 mg/mL).
1. Materials and Equipment
-
This compound solid
-
High-purity solvent (e.g., Methanol, Acetonitrile, HPLC grade)
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated pipettes
-
Amber glass vials with PTFE-lined screw caps
-
Spatula
-
Weighing paper or boat
-
Vortex mixer
-
Sonicator
-
Inert gas source (e.g., dry nitrogen or argon) (recommended)
2. Solvent Selection The choice of solvent is critical to prevent the exchange of deuterium atoms with protons from the solvent, which would compromise the isotopic purity of the standard.[5]
-
Recommended: High-purity aprotic or minimally protic solvents such as methanol or acetonitrile are generally recommended.[5]
-
To Avoid: Acidic or basic aqueous solutions should be avoided as they can catalyze deuterium-hydrogen exchange.[6][7] The non-deuterated form is poorly soluble in water.[8]
3. Stock Solution Preparation (Example: 1 mg/mL in Methanol)
Workflow Diagram
Caption: Workflow for preparing a PEMA-d5 stock solution.
Step-by-Step Methodology:
-
Acclimatization: Remove the sealed container of this compound from its storage location (-20°C or 2-8°C) and allow it to equilibrate to ambient laboratory temperature for at least 30 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid, which could lead to inaccuracies in weighing and potential H-D exchange.[5][9]
-
Weighing: Using a calibrated analytical balance, accurately weigh the desired amount of the standard (e.g., 1.0 mg). Perform this step in a draft-free environment. It is best practice to handle the material under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[9]
-
Transfer: Carefully and quantitatively transfer the weighed solid into a clean, dry Class A volumetric flask of the appropriate size (e.g., a 1 mL flask for a 1 mg/mL solution from 1 mg of solid).
-
Dissolution: Add approximately half of the final desired volume of the selected solvent (e.g., 0.5 mL of methanol for a 1 mL final volume) to the volumetric flask.[5]
-
Solubilization: Cap the flask and mix using a vortex mixer or sonicate until the solid is completely dissolved. Visually inspect the solution against a dark background to ensure no particulate matter remains.
-
Dilution to Volume: Once the solid is fully dissolved, carefully add the solvent to the calibration mark on the volumetric flask. Use a pipette for the final additions to ensure accuracy.
-
Homogenization: Stopper the flask securely and mix the solution thoroughly by inverting the flask 10-15 times to ensure a homogenous concentration.[5]
4. Storage and Handling of Stock Solutions
-
Transfer and Labeling: Immediately transfer the prepared stock solution into a pre-labeled, amber glass vial with a PTFE-lined screw cap to protect it from light.[6][9] The label should include the compound name, concentration, solvent, preparation date, and initials of the preparer.
-
Storage Conditions: Store the stock solution at a low temperature, with -20°C being commonly recommended for long-term stability.[5][6] This minimizes solvent evaporation and potential degradation.
-
Handling for Use: When preparing working solutions, allow the stock solution to warm to room temperature before opening the vial.[5] Avoid repeated freeze-thaw cycles if possible by preparing smaller aliquots for daily use.[10]
-
Stability: The stability of deuterated standards in solution depends on the solvent and storage conditions. While stable in aprotic solvents, degradation can occur under harsh conditions (e.g., strong acid/base, high heat, or UV light).[10] It is good practice to prepare fresh working solutions from the stock as needed.[6]
5. Preparation of Working Solutions
-
Allow the primary stock solution to equilibrate to room temperature.
-
Using a calibrated pipette, transfer the required volume of the stock solution into a new volumetric flask.
-
Dilute to the mark with the appropriate solvent or matrix (e.g., mobile phase).
-
Mix the working solution thoroughly. Prepare working solutions fresh before each analysis to minimize the risk of degradation or adsorption to container walls.[6]
Safety Precautions
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Minimize dust generation and accumulation during handling of the solid.
-
Consult the Safety Data Sheet (SDS) for the specific compound and solvents used for complete safety and handling information.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. PEMA-d5 [amp.chemicalbook.com]
- 3. This compound | CAS No- 1215398-95-0 | Simson Pharma Limited [simsonpharma.com]
- 4. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Phenylethylmalonamide | C11H14N2O2 | CID 23611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Detection of 2-Ethyl-2-phenylmalonamide-d5 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-2-phenylmalonamide (PEMA) is a primary and active metabolite of the anticonvulsant drug primidone. Monitoring its concentration in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies. Stable isotope-labeled internal standards, such as 2-Ethyl-2-phenylmalonamide-d5 (PEMA-d5), are the gold standard for accurate quantification by mass spectrometry, as they correct for matrix effects and variability in sample preparation.[1] This document provides detailed mass spectrometry parameters and a comprehensive experimental protocol for the detection and quantification of PEMA using PEMA-d5 as an internal standard.
Mass Spectrometry Parameters
For robust and sensitive quantification of 2-Ethyl-2-phenylmalonamide (PEMA) and its deuterated internal standard (PEMA-d5), a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended. The following table summarizes the optimized parameters for the analysis.
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Collision Energy (CE) [eV] |
| 2-Ethyl-2-phenylmalonamide (PEMA) | 207.1 | 162.1 | 15 |
| 117.1 | 25 | ||
| This compound (PEMA-d5) | 212.3 | 167.1 | 15 |
| 122.1 | 25 |
Note: These parameters may require further optimization based on the specific instrument and experimental conditions.
Experimental Protocols
This section outlines a detailed protocol for the extraction of PEMA from human plasma and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
2-Ethyl-2-phenylmalonamide (PEMA) reference standard
-
This compound (PEMA-d5) internal standard[2]
-
Human plasma (blank)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Sample Preparation: Protein Precipitation
-
Spiking Internal Standard: To 100 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of the PEMA-d5 internal standard working solution (e.g., 1 µg/mL in methanol). Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B (linear gradient)
-
3.0-4.0 min: 90% B (hold)
-
4.0-4.1 min: 90-10% B (linear gradient)
-
4.1-5.0 min: 10% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V
-
Source Temperature: 500°C
-
Gas 1 (Nebulizer Gas): 50 psi
-
Gas 2 (Heater Gas): 50 psi
-
Curtain Gas: 35 psi
-
Collision Gas: Nitrogen
Experimental Workflow and Metabolic Pathway
The following diagrams illustrate the experimental workflow for PEMA quantification and the metabolic conversion of primidone to PEMA.
References
Revolutionizing Antiepileptic Drug Monitoring: The Use of Dried Blood Spot Samples
The landscape of therapeutic drug monitoring (TDM) for antiepileptic drugs (AEDs) is undergoing a significant transformation with the increasing adoption of dried blood spot (DBS) sampling. This minimally invasive technique offers a patient-centric alternative to traditional venous blood draws, simplifying sample collection, transport, and storage, thereby enhancing medication adherence and optimizing treatment outcomes for individuals with epilepsy.
Dried blood spot sampling involves collecting a small volume of capillary blood, typically from a finger prick, onto a specialized filter card. This method presents numerous advantages over conventional venipuncture, including reduced patient anxiety, the feasibility of at-home sample collection, and decreased biohazard risks.[1][2] Furthermore, AEDs have demonstrated notable stability in DBS samples, with many remaining stable for at least 30 days at room temperature.[1][3]
The analytical method of choice for quantifying AEDs from DBS samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4][5][6] This highly sensitive and specific technique allows for the simultaneous measurement of multiple AEDs and their metabolites from a single, small blood spot.
Experimental Workflow for AED Analysis using DBS
The overall process for analyzing antiepileptic drugs from dried blood spot samples involves several key stages, from sample collection to data analysis.
Detailed Protocols
The following protocols provide a detailed methodology for the key experiments involved in the analysis of AEDs from DBS samples.
Protocol 1: Dried Blood Spot Sample Collection and Preparation
-
Materials:
-
Procedure:
-
Clean the finger (typically the side of the fingertip) with an alcohol swab and allow it to air dry completely.
-
Prick the finger with a sterile lancet.
-
Wipe away the first drop of blood with sterile gauze.
-
Allow a second, large drop of blood to form.
-
Gently touch the filter paper to the drop of blood, allowing the blood to soak through and fill the pre-printed circle. Avoid "milking" the finger.
-
Allow the DBS card to air dry in a horizontal position on a drying rack for a minimum of 2-3 hours at ambient temperature, away from direct sunlight.
-
Once completely dry, place the DBS card in a gas-impermeable bag with a desiccant for storage and/or transport.
-
Protocol 2: Extraction of Antiepileptic Drugs from DBS
-
Materials:
-
Procedure:
-
Punch a 3 mm disc from the center of the dried blood spot into a well of a 96-well plate.[1]
-
To each well containing a DBS disc, add the extraction solvent containing the internal standard. A common choice is acetonitrile due to its high extraction efficiency for a broad range of AEDs.[1]
-
Seal the plate and place it on an orbital shaker for a specified time (e.g., 30 minutes) to facilitate the extraction of the drugs from the filter paper.
-
Following extraction, centrifuge the plate to pellet the filter paper disc and any precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis
-
Instrumentation:
-
Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
-
Chromatographic Conditions (Example):
-
Column: A C18 analytical column is commonly used.[5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[5]
-
Flow Rate: A typical flow rate is between 0.4 and 0.65 mL/min.[5]
-
Injection Volume: A small volume of the extracted sample (e.g., 5-10 µL) is injected.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI), either in positive or negative mode depending on the specific AEDs.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each AED and its internal standard.
-
Quantitative Method Validation
The reliability of AED quantification from DBS samples is established through rigorous method validation. The following tables summarize typical validation parameters for several common AEDs.
Table 1: Accuracy and Precision of AED Quantification from DBS
| Antiepileptic Drug | Concentration Range | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| Carbamazepine | Therapeutic Range | 85.9 - 113 | 85.9 - 113 | ≤ 12 | ≤ 12 | [5] |
| Lamotrigine | Therapeutic Range | 85.9 - 113 | 85.9 - 113 | ≤ 12 | ≤ 12 | [5] |
| Levetiracetam | Therapeutic Range | 85.9 - 113 | 85.9 - 113 | ≤ 12 | ≤ 12 | [5] |
| Valproic Acid | Therapeutic Range | 83.5 - 107.4 | - | 2.9 - 10.5 | 2.9 - 10.5 | [4] |
| Phenytoin | Therapeutic Range | 85.9 - 113 | 85.9 - 113 | ≤ 12 | ≤ 12 | [5] |
| Topiramate | Therapeutic Range | 85.9 - 113 | 85.9 - 113 | ≤ 12 | ≤ 12 | [5] |
| Oxcarbazepine | Therapeutic Range | 85.9 - 113 | 85.9 - 113 | ≤ 12 | ≤ 12 | [5] |
Accuracy is often reported as the percentage of the measured value to the spiked value, while precision is expressed as the coefficient of variation (%CV).
Table 2: Extraction Efficiency and Stability of AEDs in DBS
| Antiepileptic Drug | Extraction Efficiency (%) | Stability at Room Temp. | Stability at 40°C | Reference |
| Carbamazepine | 69.0 - 92.4 | Stable for 7 days | Stable for 7 days | [5] |
| Lamotrigine | 69.0 - 92.4 | Stable for 7 days | Stable for 7 days | [5] |
| Levetiracetam | 69.0 - 92.4 | Stable for 7 days | Stable for 7 days | [5] |
| Phenytoin | 69.0 - 92.4 | Stable for 7 days | Stable for 7 days | [5] |
| Topiramate | 69.0 - 92.4 | Stable for 7 days | Stable for 7 days | [5] |
| Oxcarbazepine | 69.0 - 92.4 | Stable for 7 days | Stable for 7 days | [5] |
Extraction efficiency can vary based on the specific solvent and protocol used. An acetonitrile-based extraction method has been shown to be highly efficient for a wide range of AEDs.[1]
Logical Relationship of Key Validation Parameters
The validation of a bioanalytical method using DBS is a multi-faceted process where several parameters are interconnected to ensure the reliability of the results.
Addressing Challenges and Future Perspectives
While DBS offers significant advantages, it is essential to consider potential challenges. The hematocrit effect, where the viscosity of blood can influence the spot size and analyte distribution, is a critical factor that needs to be addressed during method development and validation.[7][8] Using a fixed-volume sampling approach or punching the entire spot can help mitigate this effect.[8]
The correlation between drug concentrations in DBS (whole blood) and traditional plasma samples is another important consideration for clinical interpretation. For many AEDs, a strong correlation has been demonstrated, supporting the clinical utility of DBS for therapeutic monitoring.[4][9]
References
- 1. Dried Blood Spot Analysis for Simultaneous Quantification of Antiepileptic Drugs Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dried Blood Spots—A Platform for Therapeutic Drug Monitoring (TDM) and Drug/Disease Response Monitoring (DRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carbamazepine, lamotrigine, levetiracetam and valproic acid in dried blood spots with liquid chromatography tandem mass spectrometry; method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous monitoring of seven antiepileptic drugs by dried blood spot and dried plasma spot sampling: method validation and clinical application of a LC-MS/MS-based technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS/MS method for relevant drugs in epilepsy patients using dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and clinical applications of the dried blood spot method for therapeutic drug monitoring of anti-epileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Quantification of 2-Ethyl-2-phenylmalonamide (PEMA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of 2-Ethyl-2-phenylmalonamide (PEMA) by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and how can it affect my PEMA quantification?
A1: A matrix effect is the alteration of ionization efficiency for an analyte, such as PEMA, by co-eluting compounds from the sample matrix (e.g., plasma, serum, urine).[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the quantification.[2][3] In the analysis of biological fluids, phospholipids are a common cause of matrix effects in LC-MS/MS.[4]
Q2: How can I determine if matrix effects are impacting my PEMA analysis?
A2: The most common method to assess matrix effects is through a post-extraction spike comparison. This involves comparing the peak area of PEMA in a spiked, extracted blank matrix to the peak area of PEMA in a neat solution at the same concentration.[5] A significant difference in the signal indicates the presence of a matrix effect. The matrix effect can be quantified using the following formula:
Matrix Effect (%) = (Peak area in spiked post-extraction sample / Peak area in neat solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q3: What are the primary strategies to minimize or eliminate matrix effects for PEMA?
A3: There are three main strategies to combat matrix effects:
-
Effective Sample Preparation: The goal is to remove interfering substances from the sample before analysis. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4]
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method to chromatographically separate PEMA from co-eluting matrix components is crucial.[6]
-
Use of an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard of PEMA is the gold standard for compensating for matrix effects, as it behaves nearly identically to the analyte during extraction, chromatography, and ionization.[6]
Q4: Which sample preparation technique is best for analyzing PEMA in plasma?
A4: For antiepileptic drugs and their metabolites in plasma, both protein precipitation and liquid-liquid extraction are commonly used and can be effective.[7]
-
Protein Precipitation (PPT): This is a simple and fast method, but may result in a less clean extract.[4]
-
Liquid-Liquid Extraction (LLE): This technique generally provides a cleaner sample than PPT, leading to reduced matrix effects.[7]
-
Solid-Phase Extraction (SPE): SPE can offer the cleanest extracts but requires more method development.[8]
The choice depends on the required sensitivity and the complexity of the matrix. For therapeutic drug monitoring, a simple protein precipitation is often sufficient.[9]
Q5: Should I use a matrix-matched calibration curve?
A5: If you have determined that there is a significant and reproducible matrix effect, using a matrix-matched calibration curve is a good practice. This involves preparing your calibration standards in the same biological matrix as your samples (e.g., blank human plasma) to ensure that the standards and samples are affected by the matrix in the same way.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of PEMA.
Issue 1: Low Recovery of PEMA
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | If using LLE, ensure the pH of the sample is optimized for PEMA (which is a neutral compound) and that the extraction solvent is appropriate. For SPE, ensure the correct sorbent and elution solvents are being used. |
| Analyte Instability | PEMA may be degrading during sample processing. Ensure samples are kept at a low temperature and consider the stability of PEMA in the chosen solvent. |
| Incomplete Protein Precipitation | If using PPT, ensure the ratio of precipitant (e.g., acetonitrile, methanol) to sample is sufficient (typically at least 3:1). Vortex thoroughly and centrifuge at a high speed to ensure complete removal of proteins. |
Issue 2: High Signal Variability (Poor Precision)
| Potential Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | This is a common cause of poor precision. The use of a stable isotope-labeled internal standard for PEMA is highly recommended to correct for this variability. If a SIL-IS is not available, ensure your sample cleanup is highly efficient and reproducible. |
| Sample Preparation Inconsistency | Ensure precise and consistent pipetting of all reagents, samples, and standards. Automating sample preparation can improve precision. |
| LC-MS/MS System Instability | Check for fluctuations in pump pressure, column temperature, and mass spectrometer performance. Run system suitability tests to confirm the instrument is performing correctly. |
Issue 3: Ion Suppression or Enhancement Observed
| Potential Cause | Troubleshooting Step |
| Co-elution with Phospholipids | Phospholipids from plasma are a major cause of ion suppression. Improve your sample preparation to specifically remove them (e.g., using a phospholipid removal plate or a more rigorous LLE or SPE protocol). |
| Poor Chromatographic Resolution | Modify your LC gradient to better separate PEMA from the region where matrix effects are observed. A post-column infusion experiment can help identify these regions. |
| Sub-optimal Ion Source Conditions | Optimize ion source parameters such as temperature, gas flows, and voltages to minimize the impact of matrix components on PEMA ionization. |
Experimental Protocols and Data
Protocol 1: PEMA Quantification in Human Plasma using Protein Precipitation
This protocol provides a typical method for the analysis of PEMA in human plasma.
1. Sample Preparation
- Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
- Add 20 µL of internal standard working solution (e.g., PEMA-d5 in 50:50 methanol/water).
- Add 300 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a new tube or a 96-well plate.
- Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water/acetonitrile with 0.1% formic acid).
- Inject onto the LC-MS/MS system.
2. LC-MS/MS Conditions (Representative)
- LC System: UHPLC system
- Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: Start at 20% B, increase to 80% B over 3 minutes, hold for 1 minute, then return to initial conditions.
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL
- Mass Spectrometer: Triple quadrupole
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MRM Transitions: Monitor for specific precursor > product ion transitions for PEMA and its internal standard.
Data Presentation: Matrix Effect and Recovery Assessment
The following tables present representative data for a validation experiment assessing recovery and matrix effect for PEMA in human plasma using three different sample preparation methods.
Table 1: Recovery of PEMA
| Sample Preparation Method | Low QC (ng/mL) | Recovery % | High QC (ng/mL) | Recovery % |
| Protein Precipitation (PPT) | 50 | 92.5 | 800 | 95.1 |
| Liquid-Liquid Extraction (LLE) | 50 | 85.3 | 800 | 88.7 |
| Solid-Phase Extraction (SPE) | 50 | 96.2 | 800 | 98.4 |
Table 2: Matrix Effect Assessment for PEMA
| Sample Preparation Method | Low QC (ng/mL) | Matrix Effect % | High QC (ng/mL) | Matrix Effect % |
| Protein Precipitation (PPT) | 50 | 88.9 (Suppression) | 800 | 91.3 (Suppression) |
| Liquid-Liquid Extraction (LLE) | 50 | 97.4 (Minimal Effect) | 800 | 98.1 (Minimal Effect) |
| Solid-Phase Extraction (SPE) | 50 | 101.2 (No Effect) | 800 | 100.5 (No Effect) |
Note: The data presented are for illustrative purposes and actual results may vary depending on the specific experimental conditions.
Visualizations
Caption: Experimental workflow for PEMA quantification in plasma.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 4. benchchem.com [benchchem.com]
- 5. What is matrix effect and how is it quantified? [sciex.com]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. Quantitative LC-MS/MS Method for the Simultaneous Measurement of Six Antiepileptics and Pentobarbital in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Rapid LC-MS-MS Method for the Quantitation of Antiepileptic Drugs in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of four antiepileptic drugs in human plasma samples using an ultra-high-performance liquid chromatography tandem mass spectrometry method and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Ion Suppression in Primidone LC-MS/MS Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering ion suppression during the LC-MS/MS analysis of primidone. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in the LC-MS/MS analysis of primidone?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, primidone, in the mass spectrometer's ion source.[1][2] This phenomenon is caused by co-eluting compounds from the sample matrix that compete with the analyte for ionization.[3] The consequence of ion suppression is a decreased signal intensity for primidone, which can lead to inaccurate and unreliable quantitative results, including reduced sensitivity and precision.[2][4][5] Even with highly selective tandem mass spectrometry (MS/MS), ion suppression can occur because it affects the initial ionization step before mass analysis.[4]
Q2: What are the common causes of ion suppression in bioanalytical methods?
A2: Ion suppression is primarily caused by endogenous or exogenous components in the sample matrix that co-elute with the analyte of interest.[6] Common sources include:
-
Endogenous matrix components: Phospholipids, salts, and proteins from biological samples like plasma or serum.[7]
-
Exogenous contaminants: Plasticizers from sample tubes, mobile phase additives, and previously injected samples (carryover).[3][8]
-
High concentrations of the analyte itself or its metabolites: This can lead to self-suppression or competition for ionization.[4]
Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI) due to its more complex ionization mechanism that is sensitive to the physical properties of the droplets being sprayed.[2][7]
Q3: How can I determine if ion suppression is affecting my primidone analysis?
A3: A common method to identify ion suppression is the post-column infusion experiment.[1] This involves infusing a standard solution of primidone at a constant rate into the LC eluent after the analytical column, while injecting a blank matrix sample. A dip in the baseline signal at the retention time of primidone indicates the presence of co-eluting species that are causing ion suppression.[1]
Troubleshooting Guide
Problem: I am observing low signal intensity and poor sensitivity for primidone.
-
Possible Cause: Significant ion suppression from matrix components.
-
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[9] Consider more rigorous sample preparation techniques.
-
Protein Precipitation (PPT): A simple and common first step. While effective at removing proteins, it may not remove other interfering substances like phospholipids.[7]
-
Liquid-Liquid Extraction (LLE): Offers a higher degree of sample cleanup by partitioning primidone into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[2]
-
Solid-Phase Extraction (SPE): A highly selective method that can provide the cleanest extracts by retaining primidone on a solid sorbent while matrix interferences are washed away.[2][10]
-
-
Improve Chromatographic Separation: Adjusting your LC method can separate primidone from the interfering matrix components.
-
Modify Gradient Elution: Alter the mobile phase gradient to shift the retention time of primidone away from the suppression zones.
-
Change Column Chemistry: Switching to a different column, such as one with a different stationary phase (e.g., C8 instead of C18) or a different particle size, can alter selectivity and improve separation. In some cases, metal-free columns can reduce interactions that may cause ion suppression for certain compounds.[11]
-
-
Problem: My results for primidone are inconsistent and not reproducible.
-
Possible Cause: Variable ion suppression between samples due to differences in matrix composition.
-
Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for ion suppression.[12] A SIL-IS for primidone (e.g., primidone-d5) will have nearly identical chemical properties and retention time, meaning it will be affected by ion suppression to the same extent as the unlabeled primidone.[6][12] This allows for accurate quantification based on the ratio of the analyte to the internal standard.
-
Matrix-Matched Calibrants: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples. This helps to normalize the effect of ion suppression across the entire analytical run.[12]
-
Sample Dilution: If primidone concentrations are sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[12][13] However, this will also reduce the analyte signal, so it may not be suitable for trace-level analysis.
-
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma or serum sample, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing the internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis or further processing.
-
A high dilution of the supernatant (e.g., 1:50 with mobile phase) can further reduce matrix effects.[14][15]
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma or serum sample, add the internal standard.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 2 minutes to facilitate the extraction of primidone into the organic phase.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample (e.g., 200 µL of plasma diluted with 200 µL of 4% phosphoric acid) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute primidone from the cartridge with 1 mL of methanol or another suitable organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
Quantitative Data Summary
While direct quantitative data on the degree of ion suppression for primidone is not extensively published, the following table summarizes recovery and precision data from a validated method that reported no significant matrix effects, demonstrating the effectiveness of proper sample preparation.
| Parameter | Level 1 | Level 2 | Level 3 |
| Analyte | Primidone | Primidone | Primidone |
| Nominal Conc. (µg/mL) | 0.5 | 5.0 | 25.0 |
| Recovery (%) | 95.2 | 98.7 | 101.3 |
| Intra-day Precision (%CV) | 2.8 | 1.9 | 1.5 |
| Inter-day Precision (%CV) | 3.5 | 2.4 | 2.1 |
This table is a representative example based on typical method validation data for antiepileptic drugs.
One study noted that primidone was among five antiepileptic drugs that exhibited a matrix effect of less than 80%, indicating that ion suppression can be a concern.[16] However, another study utilizing protein precipitation followed by a high dilution step reported no evidence of matrix interference for primidone.[14][15]
Visualizations
Caption: Workflow for addressing ion suppression in primidone analysis.
Caption: Decision tree for troubleshooting primidone ion suppression.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. providiongroup.com [providiongroup.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug-mediated ion suppression and mitigation of interferences using liquid chromatography-quadrupole/time of flight mass spectrometry (LC-Q/TOF-MS) and liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. zefsci.com [zefsci.com]
- 9. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 10. gcms.cz [gcms.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. DSpace [research-repository.griffith.edu.au]
- 14. researchgate.net [researchgate.net]
- 15. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure (RMP) for the quantification of primidone in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeted Strategy to Analyze Antiepileptic Drugs in Human Serum by LC-MS/MS and LC-Ion Mobility-MS - PMC [pmc.ncbi.nlm.nih.gov]
Improving chromatographic peak shape for PEMA and its internal standard
Technical Support Center: Chromatographic Analysis of PEMA
Welcome to the technical support center for the chromatographic analysis of Poly(ethyl methacrylate) (PEMA) and its internal standards. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chromatographic separations.
Troubleshooting Guide
This guide provides solutions to common chromatographic problems encountered during the analysis of PEMA and its internal standard.
1. Peak Tailing
Q1: My PEMA peak and/or internal standard peak is showing significant tailing. What are the possible causes and how can I fix it?
A1: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in chromatography.[1][2] It can lead to poor resolution and inaccurate quantification.[3] The primary causes for peak tailing in PEMA analysis are often related to secondary interactions with the stationary phase or issues with the chromatographic system.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Stationary Phase: Residual silanol groups on silica-based columns can interact with the analyte, causing tailing.[4] | - Use a highly deactivated (end-capped) column: This minimizes the number of available silanol groups. - Lower the mobile phase pH: This can protonate the silanol groups, reducing unwanted interactions.[4] - Add a mobile phase modifier: Additives can mask the silanol groups.[5][6] |
| Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[7] | - Reduce the injection volume or sample concentration. [7] |
| Column Bed Deformation: A void at the column inlet or a partially blocked frit can cause peak tailing that affects all peaks in the chromatogram. | - Replace the column. - Use a guard column and in-line filter to protect the analytical column from particulates. |
| Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to band broadening and tailing. | - Use shorter, narrower-bore tubing where possible. |
2. Peak Fronting
Q2: I am observing peak fronting for my PEMA and internal standard peaks. What could be the reason?
A2: Peak fronting is characterized by a leading edge that is broader than the trailing edge. This issue is often associated with sample overload or incompatibility between the sample solvent and the mobile phase.
Possible Causes and Solutions:
| Cause | Solution |
| Sample Overload: Injecting a sample that is too concentrated or in too large a volume. | - Dilute the sample or reduce the injection volume. |
| Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, leading to fronting. | - Dissolve the sample in the mobile phase whenever possible. - If a different solvent must be used, ensure it is as weak as or weaker than the mobile phase. |
| Column Collapse: A physical collapse of the stationary phase bed can lead to distorted peak shapes, including fronting. | - Ensure operating conditions (pressure, temperature, pH) are within the column's recommended limits. - Replace the column if it is damaged. |
3. Split Peaks
Q3: My chromatogram shows split or shoulder peaks for PEMA and/or its internal standard. What is causing this and how can I resolve it?
A3: Split peaks can be one of the more complex issues to diagnose as they can arise from problems with the sample, the column, or the instrument.
Possible Causes and Solutions:
| Cause | Solution |
| Co-elution of Similar Components: The "split" peak may actually be two different components eluting very close to each other. | - Optimize the separation: Adjust the mobile phase composition, temperature, or flow rate to improve resolution. |
| Sample Solvent Effect: Injecting the sample in a strong solvent can cause the sample to band improperly at the head of the column. | - Dissolve the sample in the mobile phase. |
| Blocked Frit or Column Void: A partial blockage of the inlet frit or a void in the packing material at the head of the column can cause the sample to be introduced unevenly, leading to split peaks for all analytes. | - Backflush the column (if permissible by the manufacturer). - Replace the inlet frit or the entire column. |
| Sample Degradation: The analyte may be degrading on the column, leading to the appearance of additional peaks. | - Ensure the mobile phase and column are compatible with the analyte and internal standard. |
Frequently Asked Questions (FAQs)
Q4: What is a suitable internal standard for PEMA analysis by GPC/SEC?
A4: For Size Exclusion Chromatography (GPC/SEC) of polymers in organic solvents like Tetrahydrofuran (THF), a small molecule that does not interact with the column packing and elutes after the polymer is ideal. Toluene and acetone are commonly used as internal standards or flow markers in organic GPC.[8][9][10] They produce sharp, well-defined peaks that are easily distinguishable from the polymer peak. An internal standard helps to correct for variations in injection volume and flow rate, thereby improving the precision and accuracy of the analysis.[9][11]
Q5: What are the recommended starting conditions for GPC/SEC analysis of PEMA?
A5: A good starting point for the GPC/SEC analysis of PEMA is based on established methods for similar polymers. The following conditions have been shown to be effective for the characterization of Poly(ethyl methacrylate):
-
Stationary Phase: Polystyrene-divinylbenzene (PS-DVB) columns suitable for organic solvents.[12]
-
Flow Rate: 1.0 mL/min[12]
-
Temperature: 35 °C[12]
-
Detection: Refractive Index (RI) detector[12]
-
Calibration: Polymethylmethacrylate (PMMA) or Polystyrene (PS) standards[12]
Q6: How does flow rate affect the peak shape in GPC/SEC?
A6: In GPC/SEC, the flow rate has a significant impact on resolution and peak broadening.
-
Slower flow rates generally allow for more diffusion of the polymer chains into and out of the pores of the stationary phase, which can lead to better separation and narrower peaks, improving resolution.[16]
-
Faster flow rates can lead to broader peaks and reduced resolution because the molecules have less time to equilibrate between the mobile and stationary phases.[17] However, excessively slow flow rates can also lead to peak broadening due to longitudinal diffusion.[17] Therefore, an optimal flow rate needs to be determined for each specific GPC/SEC system and application.
Q7: How does temperature affect PEMA analysis?
A7: Temperature control is crucial for reproducible chromatographic analysis. In GPC/SEC, temperature affects:
-
Viscosity of the mobile phase: Higher temperatures decrease the viscosity of the mobile phase, which can lead to lower backpressure and potentially sharper peaks due to faster mass transfer.[18]
-
Solubility of the polymer: Ensuring the polymer is fully dissolved and remains in solution throughout the analysis is critical. Temperature can influence the solubility of PEMA in the mobile phase.
-
Retention time: Changes in temperature can cause shifts in retention times, affecting the accuracy of molecular weight determination.[19] Maintaining a constant and stable column temperature is essential for reproducible results.
Experimental Protocols
Protocol 1: GPC/SEC Analysis of PEMA with Toluene as Internal Standard
This protocol outlines a general procedure for the determination of the molecular weight distribution of PEMA using GPC/SEC with an RI detector and toluene as an internal standard.
1. Materials and Reagents:
-
Poly(ethyl methacrylate) (PEMA) sample
-
Tetrahydrofuran (THF), HPLC grade
-
Toluene, HPLC grade
-
Polymethylmethacrylate (PMMA) or Polystyrene (PS) calibration standards
2. Instrument and Columns:
-
GPC/SEC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) detector.
-
A set of GPC/SEC columns packed with polystyrene-divinylbenzene (PS-DVB) suitable for use with THF.
3. Preparation of Solutions:
-
Mobile Phase: HPLC grade THF. Degas the mobile phase before use.
-
Internal Standard Stock Solution: Prepare a 0.1% (v/v) solution of toluene in THF.
-
Calibration Standard Solutions: Prepare a series of PMMA or PS standards of known molecular weights in THF containing the internal standard at a final concentration of 0.05% (v/v). The concentration of the polymer standards will depend on their molecular weight.
-
Sample Solution: Accurately weigh the PEMA sample and dissolve it in THF containing the internal standard to achieve a final polymer concentration of approximately 1-2 mg/mL and an internal standard concentration of 0.05% (v/v). Allow the sample to dissolve completely, which may take several hours with gentle agitation.[20]
4. Chromatographic Conditions:
-
Mobile Phase: THF
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 100 µL
-
Detector: Refractive Index (RI)
5. Analysis Procedure:
-
Equilibrate the GPC/SEC system with the mobile phase until a stable baseline is achieved.
-
Inject the series of calibration standards to generate a calibration curve.
-
Inject the PEMA sample solution.
-
Process the data using appropriate GPC software. Use the internal standard peak to correct for any variations in flow rate.
Visualizations
Caption: Troubleshooting workflow for common peak shape issues.
Caption: General workflow for GPC/SEC analysis of PEMA.
References
- 1. measurlabs.com [measurlabs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. jijelaboglassplc.com [jijelaboglassplc.com]
- 4. jordilabs.com [jordilabs.com]
- 5. halocolumns.com [halocolumns.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. tosoh.iddigital.org [tosoh.iddigital.org]
- 9. GPC internal standard - Chromatography Forum [chromforum.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Flow Marker in SEC/GPC: Boost Accuracy & Reproducibility [knauer.net]
- 12. agilent.com [agilent.com]
- 13. polymersource.ca [polymersource.ca]
- 14. polymersource.ca [polymersource.ca]
- 15. resolvemass.ca [resolvemass.ca]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Analysis of peak asymmetry in chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Using GPC/SEC for compositional analysis | Malvern Panalytical [malvernpanalytical.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Technical Support Center: Optimizing PEMA Extraction from Serum & Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction recovery of Phenylethylmalonamide (PEMA) from serum or plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting PEMA from serum or plasma?
A1: The most common methods for extracting PEMA, a metabolite of the anticonvulsant drug primidone, from biological matrices like serum and plasma are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The choice between these methods often depends on the desired level of sample cleanliness, throughput requirements, and the analytical technique that will be used for detection (e.g., HPLC-UV, GC-MS, or LC-MS/MS).
Q2: What are the key physicochemical properties of PEMA to consider for extraction?
A2: Understanding the physicochemical properties of PEMA is crucial for optimizing extraction. PEMA is a neutral compound with a predicted pKa for its strongest acidic group around 15.73, meaning it is not significantly ionized at physiological pH.[1] It is a white crystalline solid with limited water solubility.[2] This information is vital for selecting appropriate solvents and pH conditions during extraction.
Q3: How can I minimize matrix effects during my PEMA analysis?
A3: Matrix effects, where components in the plasma or serum interfere with the analysis, can be a significant issue. To minimize these effects, a selective extraction method like SPE is often preferred over simpler methods like protein precipitation.[3] Ensuring adequate chromatographic separation of PEMA from endogenous plasma components is also critical. The use of a stable isotope-labeled internal standard, if available, can help to compensate for matrix effects and improve the accuracy of quantification.
Q4: Should I use serum or plasma for PEMA extraction?
A4: Both serum and plasma can be used for PEMA extraction. However, it is important to be consistent with the chosen matrix throughout a study. Plasma, collected with anticoagulants like EDTA or heparin, is often preferred as it can be processed more quickly after blood collection.[4] It is crucial to separate the serum or plasma from blood cells within two hours of collection to ensure the stability of the sample.[4]
Troubleshooting Guides
This section addresses common problems encountered during the extraction of PEMA from serum and plasma.
Low Extraction Recovery
Problem: I am experiencing low recovery of PEMA from my serum/plasma samples.
Possible Causes & Solutions:
-
Inappropriate Extraction Method or Solvents: The choice of extraction technique and solvents is critical. For LLE, ensure the organic solvent is of appropriate polarity to efficiently partition the neutral PEMA molecule. For SPE, the sorbent chemistry must be suitable for retaining PEMA.
-
Suboptimal pH: For LLE, while PEMA is neutral, adjusting the pH of the plasma or serum sample can sometimes improve the extraction efficiency by influencing the solubility of interfering components. For SPE, maintaining a neutral pH during sample loading on a reversed-phase sorbent is generally recommended.
-
Insufficient Mixing (LLE): Incomplete partitioning of PEMA into the organic phase can occur if the two phases are not mixed thoroughly. Vortexing for an adequate amount of time is essential to maximize the surface area for extraction.
-
Improper SPE Cartridge Conditioning and Equilibration: For SPE, failure to properly condition and equilibrate the cartridge can lead to poor retention of the analyte. Always follow the manufacturer's instructions for the specific sorbent being used.
-
Incomplete Elution (SPE): The elution solvent may not be strong enough to desorb PEMA completely from the SPE sorbent. Consider using a stronger solvent or increasing the volume of the elution solvent.
Poor Reproducibility
Problem: My PEMA extraction results are not reproducible between samples.
Possible Causes & Solutions:
-
Inconsistent Sample Handling: Variations in sample collection, storage, and thawing can all contribute to irreproducibility. Ensure all samples are treated identically.
-
Variable Extraction Times: Maintain consistent vortexing or incubation times for all samples during the extraction process.
-
Inconsistent SPE Flow Rates: If using a vacuum manifold for SPE, ensure a consistent and slow flow rate during sample loading, washing, and elution to allow for proper interaction between the analyte and the sorbent.
-
Pipetting Errors: Inaccurate pipetting of samples, internal standards, or solvents will lead to variability in the final results. Calibrate pipettes regularly.
Sample Contamination/Interference
Problem: The final extract is dirty, leading to interferences in the chromatographic analysis.
Possible Causes & Solutions:
-
Inefficient Sample Cleanup: Protein precipitation alone is often insufficient for removing all interferences from plasma or serum. LLE and SPE provide cleaner extracts.
-
Inadequate Washing Step (SPE): The wash step in an SPE protocol is crucial for removing co-extracted interferences. The wash solvent should be strong enough to remove impurities without eluting the analyte of interest.
-
Use of Non-HPLC/MS Grade Solvents: Solvents of lower purity can introduce contaminants into the sample. Always use high-purity solvents appropriate for your analytical method.
Quantitative Data Summary
The following table summarizes reported recovery rates for PEMA and similar compounds using different extraction methods.
| Analyte | Matrix | Extraction Method | Sorbent/Solvent | Mean Recovery (%) | Reference |
| PEMA | Rat Plasma | Solid-Phase Extraction | Bond-Elut C18 | 96.8 - 101.8 | [5] |
| Primidone | Human Plasma/Urine | Micro-extraction by Packed Syringe (MEPS) | Not specified | 88.56 - 99.38 | [6] |
| Acidic Drugs | Human Plasma | Solid-Phase Extraction | Bond Elut Plexa | >80 | |
| Methadone | Human Plasma | Solid-Phase Extraction | Not specified | 95.9 - 98.9 | [7] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for PEMA from Plasma
This protocol is adapted from a validated method for the simultaneous determination of primidone and its metabolites, including PEMA, in rat plasma.[5]
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., acetanilide)
-
Methanol (HPLC grade)
-
C18 SPE cartridges
-
Centrifuge
-
Vacuum manifold (optional)
Procedure:
-
Sample Preparation: To a 20 µL aliquot of plasma, add a known amount of the internal standard.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol through it.
-
Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the prepared plasma sample onto the equilibrated SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge thoroughly under vacuum or by centrifugation.
-
Elution: Elute PEMA and the internal standard from the cartridge with 1 mL of methanol.
-
Analysis: The eluate can be directly injected into the analytical instrument (e.g., HPLC) or evaporated to dryness and reconstituted in a smaller volume of mobile phase for increased sensitivity.
Protocol 2: General Liquid-Liquid Extraction (LLE) for PEMA from Serum/Plasma
This is a general protocol for the extraction of neutral compounds like PEMA. Optimization of the extraction solvent may be required.
Materials:
-
Serum or plasma sample
-
Internal Standard (IS) solution
-
Extraction solvent (e.g., diethyl ether, ethyl acetate, or a mixture of dichloromethane and isopropanol)[8][9]
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator (optional)
Procedure:
-
Sample Preparation: To a 1 mL aliquot of serum or plasma, add a known amount of the internal standard.
-
Extraction: Add 5 mL of the extraction solvent to the sample.
-
Mixing: Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Centrifugation: Centrifuge the sample at approximately 3000 x g for 10 minutes to separate the two phases.
-
Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated protein at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., mobile phase for LC analysis) for injection into the analytical instrument.
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Phenylethylmalonamide | C11H14N2O2 | CID 23611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of maytansinoid (DM1) in human serum by on-line solid phase extraction coupled with liquid chromatography tandem mass spectrometry - Method validation and its application to clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Primidone and Metabolite | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 5. Simultaneous determination of primidone and its active metabolites in rat plasma by high-performance liquid chromatography using a solid-phase extraction technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel micro-extraction by packed sorbent procedure for the liquid chromatographic analysis of antiepileptic drugs in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination and Validation of a Solid-phase Extraction Gas Chromatography-mass Spectrometry for the Quantification of Methadone and Its Principal Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lpp-group.com [lpp-group.com]
- 9. arborassays.com [arborassays.com]
Technical Support Center: Troubleshooting Poor Signal Intensity for 2-Ethyl-2-phenylmalonamide-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal intensity during the analysis of 2-Ethyl-2-phenylmalonamide-d5 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in a laboratory setting?
A1: this compound (PEMA-d5) is the deuterated form of 2-Ethyl-2-phenylmalonamide, which is a primary metabolite of the anticonvulsant drug Primidone.[1] Due to its structural similarity to the unlabeled metabolite and its distinct mass, it is commonly used as an internal standard (IS) in bioanalytical methods for the quantification of Primidone and its metabolites in biological matrices like plasma and serum.
Q2: I am observing a consistently low signal for my this compound internal standard. What are the most common initial troubleshooting steps?
A2: A low signal for the internal standard can compromise the accuracy and precision of your analytical method. Here are the initial steps to take:
-
Verify Solution Integrity: Confirm the concentration and stability of your this compound stock and working solutions. Deuterated standards can sometimes degrade or be susceptible to back-exchange of deuterium atoms.
-
Check Instrument Performance: Ensure your LC-MS/MS system is performing optimally. Run a system suitability test with a known standard to check for sensitivity and peak shape.
-
Review Sample Preparation: Evaluate your sample extraction procedure for potential sources of analyte loss. Inefficient extraction can lead to low recovery of the internal standard.
Q3: Could the issue be related to the mass spectrometer settings? What parameters should I check?
A3: Yes, suboptimal mass spectrometer parameters are a frequent cause of poor signal intensity. Key parameters to review and optimize include:
-
Ionization Source: Ensure the electrospray ionization (ESI) source is clean and functioning correctly.
-
Mass Transitions (MRM): Verify that you are using the correct precursor and product ion mass-to-charge ratios (m/z) for this compound.
-
Compound-Specific Parameters: Optimize the cone voltage (or declustering potential) and collision energy to ensure efficient ionization and fragmentation of your internal standard.
Troubleshooting Guides
Guide 1: Investigating Sample Preparation Issues
Poor recovery of this compound during sample preparation can significantly impact signal intensity. This guide provides a systematic approach to troubleshooting your extraction method.
Potential Problem Areas & Solutions
| Problem Area | Potential Cause | Recommended Solution |
| Low Extraction Recovery | Inappropriate extraction solvent or pH. | Optimize the extraction solvent and pH to match the physicochemical properties of this compound. For amide-containing compounds, a neutral or slightly acidic pH is often a good starting point. |
| Incomplete protein precipitation. | If using protein precipitation, ensure complete precipitation by using a sufficient volume of a suitable organic solvent (e.g., acetonitrile or methanol) and adequate vortexing and centrifugation. | |
| Analyte loss during evaporation. | If your protocol includes an evaporation step, ensure it is not too aggressive (i.e., excessive temperature or gas flow) which could lead to loss of the analyte. | |
| Matrix Effects | Co-eluting endogenous components from the biological matrix suppressing the ionization of this compound. | Improve chromatographic separation to resolve the internal standard from interfering matrix components. Consider using a more efficient sample cleanup technique like solid-phase extraction (SPE). |
Guide 2: Optimizing Mass Spectrometry Parameters
Fine-tuning the mass spectrometer settings is critical for achieving optimal signal intensity for this compound.
Recommended Optimization Workflow
References
Minimizing carryover in HPLC systems for primidone analysis
Welcome to our dedicated support center for troubleshooting and minimizing carryover in HPLC systems during primidone analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the accuracy and reliability of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable level of carryover in HPLC analysis for primidone?
Ideally, carryover should be less than 0.1% of the analyte signal in blank injections following a high-concentration sample.[1] For trace-level analysis, even lower levels may be necessary to ensure data integrity.
Q2: What are the common causes of carryover in an HPLC system?
Common causes of carryover include:
-
Insufficient Autosampler Needle Wash: Residual primidone solution adhering to the interior or exterior of the needle.[1]
-
Inappropriate Wash Solvents: Wash solutions that do not effectively solubilize primidone.[1]
-
Contaminated System Components: Adsorption of primidone onto surfaces of the injection port, valve, tubing, or column.[1][2]
-
Worn or Damaged Parts: Worn injector seals or scratched valve rotors can create dead volumes where the sample can be trapped.[2][3]
-
Column Fouling: Accumulation of sample or matrix components on the column over time.[4]
Q3: Can the physicochemical properties of primidone contribute to carryover?
Yes, the properties of primidone can influence its tendency to cause carryover. Primidone is poorly soluble in water and most organic solvents.[5][6] This low solubility can make it challenging to completely remove it from the HPLC system with standard wash routines, leading to its persistence and appearance in subsequent runs.
Physicochemical Properties of Primidone
| Property | Value | Reference |
| Molecular Weight | 218.25 g/mol | [7] |
| Water Solubility | 60 mg per 100 mL at 37°C | [5][6] |
| Other Solubilities | Practically insoluble in water (1/2000), slightly soluble in alcohol (1/200), and soluble in alkaline solutions.[8] | |
| Melting Point | 279-284°C | [5][6] |
| Acidity | Possesses no acidic properties.[5][6] |
Troubleshooting Guide
Issue: I am observing unexpected peaks corresponding to primidone in my blank injections.
This is a classic sign of carryover. Follow this troubleshooting workflow to identify and resolve the issue.
Caption: A logical workflow for troubleshooting primidone carryover in HPLC systems.
Step 1: Verify the Blank Solution
-
Action: Prepare a fresh blank solution using a different source of solvent and a new vial.
-
Rationale: This will rule out contamination of the blank itself. If the peak disappears, the original blank was contaminated. If the peak size increases with a larger injection volume of the blank, this also points to a contaminated blank.[4]
Step 2: Optimize the Autosampler Wash Method
-
Action: Modify your autosampler's needle wash program.
-
Rationale: An ineffective wash is the most common cause of carryover from the autosampler.[1] Due to primidone's low solubility, a more rigorous wash protocol is often necessary.
Experimental Protocol: Enhanced Needle Wash
-
Select Appropriate Wash Solvents:
-
Wash Solvent A (Weak): Mobile phase starting conditions (e.g., Methanol:Ammonium acetate buffer (65:35 v/v)).
-
Wash Solvent B (Strong): A solvent in which primidone is more soluble. Given its properties, a mixture of water/methanol/acetonitrile/isopropanol containing a small amount of acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide) can be effective.[9][10] Isopropanol is often more effective for removing contaminants than methanol or acetonitrile.[4]
-
-
Increase Wash Volume and Cycles:
Wash Solvent Composition Comparison
| Wash Solvent Composition | Efficacy for Primidone | Rationale |
| 100% Water | Low | Primidone is poorly soluble in water.[5][6] |
| 100% Acetonitrile or Methanol | Moderate | Primidone has slight solubility in alcohol.[8] A stronger, mixed solvent is often better. |
| Acetonitrile/Isopropanol/Methanol/Water (25:25:25:25 v/v/v/v) | High | This "magic solution" is a strong, universal cleaning agent for many HPLC systems.[10] |
| Mobile Phase with higher organic content | Moderate to High | Effective if primidone is soluble in the strong elution solvent. |
| Acidified or Alkalinized Organic/Aqueous Mix | High | Adjusting pH can improve the solubility of compounds. Primidone is soluble in alkaline solutions.[8] |
Step 3: Inspect and Clean Hardware Components
-
Action: Systematically inspect and clean the injection port, valve, and tubing.
-
Rationale: Primidone can adsorb to these surfaces, creating a source of carryover.[2] Worn seals can trap the sample.[3]
Hardware Inspection and Cleaning Workflow
Caption: A systematic approach to inspecting HPLC hardware for sources of carryover.
Step 4: Perform a System-Wide Flush
-
Action: Flush the entire HPLC system (excluding the column) with a strong solvent.
-
Rationale: This will remove any adsorbed primidone from the system's flow path.
Experimental Protocol: System Flush
-
Disconnect the Column: Replace the column with a zero-dead-volume union.
-
Flush with a Strong Solvent: Sequentially flush the system with the following solvents for at least 30 minutes each:
-
Filtered, degassed water
-
Isopropanol
-
Methanol
-
Acetonitrile
-
A mixture of water, methanol, acetonitrile, and isopropanol in equal ratios.[10]
-
-
Re-equilibrate: Flush the system thoroughly with the mobile phase before reconnecting the column.
Step 5: Evaluate and Clean the Column
-
Action: If carryover persists, the column may be the source.
-
Rationale: Primidone or matrix components can accumulate on the column frit or stationary phase.[4]
Experimental Protocol: Column Cleaning (for a standard C18 column)
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.
-
Reverse the Column: Reverse the direction of flow through the column.
-
Wash with a Sequence of Solvents: Wash the column with 10-20 column volumes of each of the following solvents at a low flow rate:
-
Mobile phase (without buffer salts)
-
Water
-
Isopropanol
-
Hexane (if compatible with your system and seals)
-
Isopropanol
-
Mobile phase (without buffer salts)
-
-
Re-equilibrate: Turn the column back to the correct flow direction and re-equilibrate with the analytical mobile phase until the baseline is stable.
By systematically following these troubleshooting steps, you can effectively identify the source of primidone carryover and implement the appropriate corrective actions to ensure the quality and accuracy of your chromatographic analyses.
References
- 1. mastelf.com [mastelf.com]
- 2. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 3. researchgate.net [researchgate.net]
- 4. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 5. Primidone: Package Insert / Prescribing Information [drugs.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Primidone | C12H14N2O2 | CID 4909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Primidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Minimizing Carry-over for High Throughput Analysis | Technology Networks [technologynetworks.com]
- 10. youtube.com [youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to Primidone Quantification: HPLC-UV, GC-MS, and LC-MS/MS
For researchers, scientists, and professionals in drug development, the precise quantification of the anticonvulsant drug primidone is paramount for therapeutic drug monitoring, pharmacokinetic studies, and quality control. The choice of analytical methodology is a critical decision that directly impacts the reliability and validity of experimental outcomes. This guide provides an objective comparison of three commonly employed analytical techniques for primidone quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
This publication delves into the performance characteristics of each method, offering a summary of quantitative data, detailed experimental protocols, and a visual representation of the analytical workflow to aid in the selection of the most appropriate technique for a given research or clinical need.
Quantitative Performance Comparison
The selection of an analytical method hinges on various factors, including the sample matrix, required sensitivity, specificity, and available instrumentation. The following table summarizes the key performance parameters of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of primidone based on published data.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity Range | 10-50 µg/mL[1] | 4-20 mg/L[2] | 0.150–30.0 μg/mL[3][4] |
| Accuracy (% Recovery) | 99.0-101.2% | Information not available | 97.4-103.9%[2] |
| Precision (%RSD) | < 2.0%[1] | Information not available | < 4.0% (Intermediate)[3][4] |
| Limit of Quantification (LOQ) | Information not available | Information not available | 0.150 µg/mL[3][4] |
| Selectivity/Specificity | Moderate | High | Very High[3][4] |
| Sample Preparation | Simple (e.g., protein precipitation, filtration) | More complex (e.g., liquid-liquid extraction, derivatization may be required)[2] | Relatively simple (e.g., protein precipitation, dilution)[3][4] |
| Throughput | High | Moderate | High |
| Cost | Low | Moderate | High |
Analytical Workflow
The general workflow for the quantification of primidone involves sample preparation, chromatographic separation, detection, and data analysis. The specific steps can vary between the different analytical techniques.
References
- 1. ijpbs.com [ijpbs.com]
- 2. benchchem.com [benchchem.com]
- 3. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure (RMP) for the quantification of primidone in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Primidone and its Metabolites
For researchers, scientists, and drug development professionals, the accurate quantification of the anticonvulsant drug primidone and its active metabolites, phenobarbital and phenylethylmalonamide (PEMA), is crucial for therapeutic drug monitoring, pharmacokinetic studies, and quality control. The selection of an appropriate analytical method is a critical decision that directly impacts the reliability and validity of experimental data. This guide provides an objective comparison of various analytical methods, supported by experimental data, to aid in the selection of the most suitable technique for specific research needs.
Primidone is metabolized in the liver to its major active metabolites, phenobarbital and PEMA.[1] The effective monitoring of therapeutic drug levels, therefore, requires analytical methods capable of simultaneously quantifying the parent drug and its metabolites. This guide explores and compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
Comparative Performance of Analytical Methods
The choice of an analytical method depends on several factors, including the required sensitivity, specificity, sample matrix, and available instrumentation.[2] The following tables summarize the key performance parameters of different analytical techniques based on published literature.
Table 1: Performance Characteristics of HPLC-UV Methods for Primidone and Metabolites
| Parameter | Primidone | Phenobarbital | PEMA | Reference |
| Linearity Range (µg/mL) | 10-50 | - | - | [3] |
| 0.5-50 | 1-50 | - | [4] | |
| 0-20 | 0-20 | 0-20 | [5] | |
| Accuracy (% Recovery) | 99.0-101.2 | - | - | [6] |
| 96.8-101.8 | 96.8-101.8 | 96.8-101.8 | [5] | |
| Precision (%RSD) | < 2.0 | - | - | [3] |
| Within-day: 1.5-7.9 | Within-day: 1.5-7.9 | Within-day: 1.5-7.9 | [5] | |
| Between-day: 3.4-9.1 | Between-day: 3.4-9.1 | Between-day: 3.4-9.1 | [5] | |
| Inter- and Intra-day: < 12.15 | Inter- and Intra-day: < 12.15 | - | [7] |
Table 2: Performance Characteristics of LC-MS/MS Methods for Primidone
| Parameter | Value | Reference |
| Linearity Range (µg/mL) | 0.150–30.0 | [8][9] |
| Accuracy (% Bias) | -2.6 to 3.9 | [8][9] |
| Precision (%RSD) | < 4.0 | [8][9] |
| Recovery (%) | 93.7 to 106.8 | [10] |
Table 3: Performance Characteristics of a Micellar Electrokinetic Capillary Chromatography (MECC) Method for Primidone
| Parameter | Primidone | Reference |
| Linearity Range (µg/mL) | 1.0-20.0 | [11] |
| Precision (%CV) | < 6.2 (Intra- and Inter-assay) | [11] |
| Limit of Quantitation (µg/mL) | 0.5-1.0 | [11] |
Metabolic Pathway and Analytical Workflow
The metabolic conversion of primidone is a key consideration in its analysis. The following diagram illustrates this pathway.
Metabolic pathway of primidone.
A generalized workflow for the cross-validation of these analytical methods is essential to ensure data consistency and reliability, particularly when transferring methods between laboratories or comparing data from different studies.[2]
Generalized analytical method cross-validation workflow.
Detailed Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods.[2] Below are summaries of experimental protocols for the key techniques discussed.
High-Performance Liquid Chromatography (HPLC-UV)
-
Method 1 for Primidone in Bulk and Pharmaceutical Dosage Forms [3]
-
Instrumentation: Standard HPLC system with a UV detector.[2]
-
Column: ODS C18 (4.6 x 250mm, 5µm).[3]
-
Mobile Phase: A 65:35 mixture of Methanol and Ammonium acetate buffer (pH 3.5).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection at 225 nm.[3]
-
Analysis: The retention time for primidone is approximately 2.252 ±0.02 min.[3]
-
-
Method 2 for Simultaneous Determination of Primidone and its Metabolites in Rat Plasma [5]
-
Sample Preparation: Solid-phase extraction using a Bond-Elut C-18 cartridge. Plasma (20 µL) with an internal standard is applied, the column is washed, and then the analytes are eluted with methanol.[5]
-
Instrumentation: HPLC system.[5]
-
Analysis: Calibrations for primidone, PEMA, and phenobarbital were linear from 0-20 micrograms/mL.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Method for Primidone in Human Serum and Plasma [8][9]
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.[2]
-
Sample Preparation: The protocol involves protein precipitation followed by a high dilution step.[8][9]
-
Validation: The assay is validated following guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the International Conference on Harmonization (ICH). The method is highly selective and specific with no evidence of matrix interference.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
General Method for Primidone and its Metabolites in Biological Fluids [12]
-
Instrumentation: A standard GC-MS system.[2]
-
Sample Preparation: A simple and fast liquid-liquid extraction is performed on plasma samples.[2]
-
Chromatographic Separation: Analytes are separated within 8.5 minutes.[2]
-
Detection: Mass spectrometry is used in the selected ion monitoring (SIM) mode for detection and quantification.[2]
-
Micellar Electrokinetic Capillary Chromatography (MECC)
-
Method for Primidone, Phenobarbital, and Ethosuximide in Human Serum [13]
-
Instrumentation: MECC system with on-column UV absorption detection.[13]
-
Sample Preparation: Direct injection of nanoliter quantities of patient sera without any pretreatment.[13]
-
Separation: Performed in a fused silica capillary filled with a phosphate/borate buffer (pH 9.2) containing 75 mM sodium dodecylsulfate. An electric field is applied along the capillary.[13]
-
Analysis: Primidone, phenobarbital, and ethosuximide elute before the solubilized proteins, allowing for their quantification.[13]
-
Conclusion
The choice of an analytical method for primidone and its metabolites is a critical decision that should be based on the specific requirements of the study.[2] HPLC-UV offers a robust and widely available method suitable for routine therapeutic drug monitoring. LC-MS/MS provides the highest sensitivity and specificity, making it ideal for pharmacokinetic studies and when low concentrations are expected. GC-MS is a reliable alternative, though it may require derivatization for some analytes. Capillary electrophoresis, particularly MECC, presents a high-efficiency separation technique with minimal sample preparation. A thorough cross-validation is paramount to ensure data integrity and comparability across different analytical platforms.[2] This guide provides the foundational information for researchers and scientists to make informed decisions when selecting and validating analytical methods for primidone.
References
- 1. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ijpbs.com [ijpbs.com]
- 4. mdpi.com [mdpi.com]
- 5. Simultaneous determination of primidone and its active metabolites in rat plasma by high-performance liquid chromatography using a solid-phase extraction technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High performance liquid chromatographic determination of primidone in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. First HPLC-UV method for rapid and simultaneous quantification of phenobarbital, primidone, phenytoin, carbamazepine, carbamazepine-10,11-epoxide, 10,11-trans-dihydroxy-10,11-dihydrocarbamazepine, lamotrigine, oxcarbazepine and licarbazepine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure (RMP) for the quantification of primidone in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS-Based Quantification of 9 Antiepileptic Drugs From a Dried Sample Spot Device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Determination of primidone and its metabolites in biological fluids by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of phenobarbital, ethosuximide, and primidone in human serum by micellar electrokinetic capillary chromatography with direct sample injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of 2-Ethyl-2-phenylmalonamide (PEMA) Measurements: A Guide for Researchers
For researchers, scientists, and drug development professionals, accurate and consistent measurement of 2-Ethyl-2-phenylmalonamide (PEMA) is crucial for pharmacokinetic studies and therapeutic drug monitoring. This guide provides a comparative overview of analytical methodologies for PEMA quantification, supported by experimental data to aid in method selection and inter-laboratory data harmonization.
2-Ethyl-2-phenylmalonamide (PEMA) is an active metabolite of the anticonvulsant drug primidone and possesses intrinsic antiepileptic properties. Monitoring its concentration in biological matrices, typically serum or plasma, is essential for understanding the overall therapeutic and potential toxic effects of primidone treatment. While formal inter-laboratory comparison studies specifically targeting PEMA are not widely published, this guide synthesizes available data from method validation studies to offer a comparative look at common analytical techniques.
Comparison of Analytical Methods
The primary methods for the quantification of PEMA in biological fluids are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS). The choice of method can influence sensitivity, specificity, and throughput. Below is a summary of performance characteristics for a validated HPLC method for the simultaneous determination of primidone and its metabolites, including PEMA.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Linearity Range | 0 - 20 µg/mL[1] | Data not available |
| Within-Day Precision (CV%) | 1.5 - 7.9%[1] | Data not available |
| Between-Day Precision (CV%) | 3.4 - 9.1%[1] | Data not available |
| Recovery | 96.8 - 101.8%[1] | Data not available |
It is recommended that assays for antiepileptic drug monitoring should exhibit a long-term coefficient of variation (CV) of less than 10%, and preferably less than 5%.
Experimental Protocols
Detailed methodologies are critical for reproducing and comparing results across laboratories. Below are outlines of typical experimental protocols for PEMA measurement.
High-Performance Liquid Chromatography (HPLC) with Solid-Phase Extraction (SPE)
This method is suitable for the simultaneous determination of primidone and its active metabolites, PEMA and phenobarbital, in plasma.[1]
-
Sample Preparation (Solid-Phase Extraction):
-
To 20 µL of plasma, add 0.1 µg of an appropriate internal standard (e.g., acetanilide).
-
Apply the mixture to a Bond-Elut C-18 cartridge column.
-
Wash the column to remove interfering substances.
-
Elute PEMA, primidone, phenobarbital, and the internal standard with methanol.
-
-
Chromatographic Conditions:
-
Injection Volume: Inject the methanol eluate into the HPLC system.
-
Mobile Phase and Column: Specifics of the mobile phase composition and the type of HPLC column (e.g., C18) need to be optimized for adequate separation.
-
Detection: UV detection at an appropriate wavelength.
-
Gas-Liquid Chromatography (GLC)
A described procedure for determining PEMA in the serum of epilepsy patients treated with primidone.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Make the serum sample basic.
-
Add an internal standard (e.g., 2-ethyl-2-(p-tolyl)malonamide).
-
Extract the sample with chloroform.
-
Evaporate the chloroform extract and reconstitute in a suitable solvent for injection.
-
-
Chromatographic Conditions:
-
Injection: Inject the reconstituted extract into the gas chromatograph.
-
Column and Temperature Program: Utilize a suitable capillary column and temperature program to achieve separation of PEMA and the internal standard.
-
Detection: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.
-
Proficiency Testing and Quality Control
Participation in proficiency testing (PT) programs is a crucial component of a laboratory's quality assurance. These programs provide an external and objective evaluation of a laboratory's performance. While specific PT programs for PEMA are not always available, programs for therapeutic drug monitoring of antiepileptic drugs often include primidone and its metabolite phenobarbital. Historical data from such programs show a significant improvement in the performance of laboratories for antiepileptic drug assays over time.[2] Laboratories measuring PEMA should implement rigorous internal quality control procedures, including the use of certified reference materials where available.
Visualizing Workflows and Relationships
To further clarify the processes involved in PEMA measurement and inter-laboratory comparisons, the following diagrams are provided.
Caption: A typical experimental workflow for the quantification of 2-Ethyl-2-phenylmalonamide.
References
Establishing Linearity and Range for Primidone Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and reliable quantification of the anticonvulsant drug primidone is essential for therapeutic drug monitoring, pharmacokinetic analysis, and quality control. A critical step in validating an analytical method is establishing its linearity and range. This guide provides a comparative overview of common analytical methods for primidone quantification, detailing their performance characteristics and the experimental protocols required to determine linearity.
Comparative Performance of Primidone Quantification Methods
The selection of an analytical method for primidone quantification is contingent on factors such as the sample matrix, required sensitivity and specificity, and available instrumentation. The following table summarizes the key performance parameters of different analytical techniques based on published data.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS | Immunoassay |
| Linearity Range | 10-50 µg/mL[1][2] | 0.150–30.0 µg/mL[2][3][4]; 0.5-50 mg/L[5] | 4-20 mg/L[2] | Varies by kit[2] |
| Correlation Coefficient (r²) | ≥ 0.99[1] | ≥ 0.99 | Not Available | Varies by kit |
| Accuracy (% Recovery) | 99.0-101.2% | 97.4-103.9%[2] | Not Available | Varies by kit |
| Precision (%RSD) | < 2.0%[1][2] | < 4.0%[2][3][4] | Not Available | Varies by kit |
| Lower Limit of Quantification (LLOQ) | ~10 µg/mL | 0.150 µg/mL[3][4] | ~4 mg/L | Varies by kit |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are protocols for establishing the linearity and range for primidone quantification.
General Protocol for Establishing Linearity and Range (Chromatographic Methods)
This protocol is broadly applicable to methods like HPLC-UV and LC-MS/MS.
-
Preparation of Stock Solution : Accurately weigh a certified reference standard of primidone and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
-
Preparation of Calibration Standards : Perform serial dilutions of the stock solution with the same matrix as the intended sample (e.g., blank plasma, serum, or mobile phase) to prepare a minimum of five calibration standards spanning the expected concentration range.
-
Analysis of Calibration Standards : Analyze each calibration standard in triplicate according to the specific chromatographic method conditions.
-
Construction of Calibration Curve : Plot the mean instrument response (e.g., peak area) against the corresponding concentration of each calibration standard.
-
Evaluation of Linearity : Perform a linear regression analysis on the calibration curve. The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.99.[1]
-
Determination of Range : The range of the method is the interval between the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ).
-
LLOQ : The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (typically with a precision of <20% RSD and accuracy of 80-120%).
-
ULOQ : The highest concentration on the calibration curve that meets the same criteria for precision and accuracy.
-
Example Protocol: Primidone Quantification by RP-HPLC
This protocol is based on a validated method for the determination of primidone in pharmaceutical dosage forms.[1][6]
-
Instrumentation : A standard HPLC system equipped with a UV detector.[2]
-
Chromatographic Conditions :
-
Sample Preparation (for tablets) :
-
Weigh and finely powder a sufficient number of tablets.
-
Dissolve a portion of the powder equivalent to a known dose of primidone in the mobile phase.
-
Sonicate for at least 15 minutes to ensure complete dissolution.[7]
-
Filter the solution to remove any undissolved excipients.
-
Dilute the filtered solution to a known concentration within the linear range of the assay.
-
-
Linearity and Range Establishment :
-
Prepare a series of calibration standards from a stock solution, typically ranging from 10 µg/mL to 50 µg/mL.[1]
-
Inject each standard in triplicate and record the peak area.
-
Plot the average peak area against the concentration and determine the linearity by calculating the correlation coefficient.[1]
-
Visualized Workflow for Establishing Linearity and Range
The following diagram illustrates the logical workflow for establishing the linearity and range of a primidone quantification method.
Caption: Workflow for establishing the linearity and range of a primidone quantification method.
References
- 1. ijpbs.com [ijpbs.com]
- 2. benchchem.com [benchchem.com]
- 3. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure (RMP) for the quantification of primidone in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Navigating Primidone Therapy: A Comparative Analysis of PEMA Serum Levels in Relation to Dosage
For researchers, scientists, and drug development professionals, understanding the intricate relationship between primidone administration and the resulting serum concentrations of its active metabolites is paramount for optimizing therapeutic strategies and advancing anticonvulsant drug development. This guide provides a comprehensive comparison of phenylethylmalonamide (PEMA), a key active metabolite of primidone, with a focus on its serum level correlation with primidone dosage, supported by experimental data and detailed methodologies.
Primidone, an anticonvulsant agent, undergoes hepatic metabolism to form two primary active metabolites: phenobarbital and PEMA.[1][2] While both contribute to the drug's therapeutic effect, the conversion rate to these metabolites can vary significantly among individuals.[1] This variability underscores the importance of therapeutic drug monitoring (TDM) to ensure optimal efficacy and minimize toxicity. While monitoring of phenobarbital is commonly recommended during primidone therapy, understanding the dynamics of PEMA is also crucial for a complete pharmacokinetic profile.[3][4]
Correlation of PEMA Serum Levels with Primidone Dosage
The serum concentration of PEMA is directly influenced by the administered dose of primidone. However, establishing a precise, universal dose-to-concentration ratio is challenging due to inter-individual metabolic differences and the influence of concomitant medications.[5] Research indicates that at steady-state, there is a correlation between the primidone dose and the resulting plasma levels of its metabolites, including PEMA.[6]
One study investigating the pharmacokinetics of primidone in elderly patients found that the serum concentrations of PEMA, relative to the parent drug, were significantly higher in older individuals compared to a younger cohort. This suggests that age-related changes in metabolism and renal clearance can impact PEMA accumulation.[7] Another study noted that concomitant treatment with other antiepileptic drugs, such as carbamazepine and phenytoin, can also affect the disposition of primidone and the levels of its metabolites.[8]
| Primidone Daily Dose | Resulting PEMA Serum Concentration (µg/mL) | Patient Population | Notes |
| 750 mg (divided doses) | 10 - 12 | 2 adult subjects on long-term therapy | Peak concentrations remained relatively constant.[6] |
It is important to note that this data is illustrative and individual patient results may vary. For clinical applications, therapeutic drug monitoring is essential to tailor primidone dosage to the individual's specific metabolic profile and therapeutic needs.[9]
Comparative Analysis with Alternative Anticonvulsants
Primidone is a first-generation anticonvulsant, and several newer alternatives are now available. The choice of an antiepileptic drug depends on various factors, including seizure type, patient age, and comorbidity.
| Anticonvulsant | Mechanism of Action | Common Side Effects | Therapeutic Drug Monitoring |
| Primidone | Metabolizes to active metabolites (phenobarbital and PEMA) that enhance GABAergic inhibition.[10] | Drowsiness, dizziness, ataxia, nausea, behavioral changes.[11] | Recommended for primidone and phenobarbital.[3] |
| Levetiracetam | Binds to synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release. | Anger, depression, tiredness, mood swings, irritability.[11] | Not routinely required. |
| Carbamazepine | Blocks voltage-gated sodium channels. | Dizziness, drowsiness, ataxia, nausea, vomiting. | Recommended. |
| Valproic Acid | Increases GABA levels, blocks voltage-gated sodium channels, and inhibits T-type calcium channels. | Nausea, vomiting, weight gain, hair loss, tremor. | Recommended. |
Studies comparing the effectiveness of primidone to other anticonvulsants have shown varied results. For instance, one study found no significant difference in seizure control between primidone and carbamazepine.[12] However, newer drugs are often favored due to a perceived better side-effect profile.[10]
Experimental Protocols
The quantification of primidone and its metabolites in serum or plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical methods employed.
High-Performance Liquid Chromatography (HPLC-UV)
This method is widely used for the simultaneous determination of primidone and its metabolites.
Sample Preparation:
-
A deproteinization step is performed on the plasma or serum sample, typically using methanol.[13]
-
This is often followed by a solid-phase extraction (SPE) procedure to further purify the sample.[13]
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250mm, 5µm).[14]
-
Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., ammonium acetate buffer, pH 3.5) in a specific ratio (e.g., 65:35 v/v).[14]
-
Detection: UV detection at a specific wavelength (e.g., 225 nm).[14][15]
-
Quantification: A calibration curve is generated using standard solutions of known concentrations to quantify the analytes in the patient samples.[15]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for the analysis of primidone and its metabolites.
Sample Preparation:
-
Extraction: The analytes are extracted from the serum or plasma sample using a solvent such as methanol.[16] An internal standard is added at this stage.
-
Centrifugation: The sample is centrifuged to separate the supernatant containing the analytes from the precipitated proteins.[16]
-
Drying: The supernatant is dried, for example, using a SpeedVac concentrator.[16]
-
Derivatization: The dried residue is derivatized to make the analytes more volatile for GC analysis. This often involves reagents like methoxyamine hydrochloride and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[16][17]
GC-MS Conditions:
-
The derivatized sample is injected into the GC-MS system for separation and detection.
-
The mass spectrometer is used to identify and quantify the specific ions corresponding to primidone and its metabolites.
Logical Relationships and Metabolic Pathways
The metabolic conversion of primidone is a key aspect of its pharmacology. The following diagram illustrates this pathway.
References
- 1. [Therapeutic drug monitoring of primidone and phenobarbital] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Primidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 4. Standards of laboratory practice: antiepileptic drug monitoring. National Academy of Clinical Biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylethylmalonamide serum levels in patients treated with primidone and the effects of other antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The disposition of primidone in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma levels of primidone and its metabolite phenobarbital: effect of age and associated therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. drugs.com [drugs.com]
- 12. A comparison of the effectiveness of primidone versus carbamazepine in epileptic outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijpbs.com [ijpbs.com]
- 15. benchchem.com [benchchem.com]
- 16. gc-autofit.wishartlab.com [gc-autofit.wishartlab.com]
- 17. scribd.com [scribd.com]
Safety Operating Guide
Navigating the Disposal of 2-Ethyl-2-phenylmalonamide-d5: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the disposal procedures for 2-Ethyl-2-phenylmalonamide-d5, a deuterated metabolite of Primidone. While specific safety data for the deuterated form is limited, this document outlines a conservative approach based on the available information for its non-deuterated counterpart, 2-Ethyl-2-phenylmalonamide, and general best practices for chemical waste management.
Chemical and Physical Properties
A clear understanding of a compound's properties is fundamental to its safe handling and disposal. The following table summarizes the available data for 2-Ethyl-2-phenylmalonamide. It is important to note that while the deuterated form will have a slightly higher molecular weight, its other chemical and physical properties are expected to be very similar.
| Property | Value |
| CAS Number | 7206-76-0 (non-deuterated) |
| Molecular Formula | C₁₁H₉D₅N₂O₂ |
| Molecular Weight | ~211.29 g/mol |
| Form | Solid |
| Melting Point | 116-118°C[1] |
| Flash Point | 113 °C (closed cup) |
| Storage Temperature | -20°C Freezer[1] |
Disposal Protocol: A Step-by-Step Approach
The toxicological properties of 2-Ethyl-2-phenylmalonamide have not been fully investigated.[2] Therefore, a cautious approach to disposal is warranted. The following protocol is a general guideline and should be adapted to comply with all applicable federal, state, and local regulations.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat, when handling this compound.
2. Waste Characterization:
-
Although 2-Ethyl-2-phenylmalonamide is not currently regulated as a hazardous material, it is prudent to treat it as a chemical waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
3. Containerization:
-
Collect waste this compound in a clearly labeled, sealed, and compatible waste container.
-
The label should include the full chemical name ("this compound"), the quantity, and any known hazards.
4. Disposal Pathway:
-
Consult your institution's EHS office for specific guidance on the disposal of non-hazardous chemical waste.
-
Common disposal methods for non-hazardous solid chemical waste include incineration or landfilling at a permitted facility.
-
Do not dispose of this compound down the drain or in the regular trash.
5. Documentation:
-
Maintain accurate records of the amount of waste generated and the date of disposal.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: Personal Protective Equipment Protocols for 2-Ethyl-2-phenylmalonamide-d5
For Immediate Implementation: This document provides essential safety and logistical guidance for the handling and disposal of 2-Ethyl-2-phenylmalonamide-d5. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.
This compound, a deuterated analog of a metabolite of Primidone, requires careful handling due to its potential hazards.[1][2] While comprehensive toxicological data for this specific compound is not fully available, information on the non-deuterated form, 2-Ethyl-2-phenylmalonamide (also known as PEMA), suggests it may cause irritation to the eyes, skin, and respiratory tract. Therefore, adopting a cautious approach with appropriate personal protective equipment (PPE) is paramount.
Recommended Personal Protective Equipment
A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the required equipment for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves.[3] Change the outer glove immediately upon contamination and both pairs every 30-60 minutes or as per manufacturer's guidelines.[3] Inspect gloves for any signs of damage before use. |
| Eyes | Chemical Splash Goggles | Must meet ANSI Z.87.1 standards. Provides a seal around the eyes to protect against dust and splashes. |
| Face | Face Shield | To be worn in conjunction with chemical splash goggles, especially when there is a risk of splashes or aerosol generation. |
| Respiratory | N95 Respirator or Higher | A properly fitted N95 respirator is crucial to prevent inhalation of the powdered compound.[4][5] In cases of potential high exposure, a higher level of respiratory protection may be necessary. |
| Body | Laboratory Coat | A long-sleeved, buttoned lab coat made of a suitable chemical-resistant material should be worn to protect the skin and clothing. |
| Feet | Closed-toe Shoes | Shoes must fully cover the feet to protect against spills. |
Operational Plan for Safe Handling
A systematic workflow is critical to minimize the risk of exposure and contamination.
1. Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood or a glove box to control dust.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have spill control materials (e.g., absorbent pads, appropriate waste containers) accessible.
2. Handling:
-
Don all required PPE before entering the designated handling area.
-
When weighing or transferring the compound, do so carefully to minimize dust generation.
-
Use tools and equipment dedicated to this compound to prevent cross-contamination.
3. Post-Handling:
-
Carefully remove PPE, starting with the outer gloves, to avoid contaminating yourself. The outer gloves should be disposed of while still in the handling area.
-
Wash hands thoroughly with soap and water after removing all PPE.[3]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All solid waste, including contaminated gloves, wipes, and disposable labware, should be placed in a clearly labeled, sealed hazardous waste container.
-
Contaminated Clothing: Any clothing that becomes contaminated should be removed immediately and decontaminated or disposed of as hazardous waste.
-
Disposal Regulations: Dispose of all waste in accordance with federal, state, and local regulations.[6]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
